6-Amino-2-bromo-3-fluoro-benzoic acid
Description
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Properties
IUPAC Name |
6-amino-2-bromo-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTSFEVYBCJKMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 6-Amino-2-bromo-3-fluoro-benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-2-bromo-3-fluoro-benzoic acid
Introduction: A Strategic Building Block in Medicinal Chemistry
This compound is a polysubstituted aromatic carboxylic acid. Its unique arrangement of an amino group, a bromine atom, a fluorine atom, and a carboxylic acid on a benzene ring makes it a compound of significant interest for researchers in drug discovery and synthetic chemistry. The strategic placement of these functional groups offers multiple reaction sites and modulates the electronic and steric properties of the molecule, positioning it as a versatile scaffold for the synthesis of complex pharmaceutical intermediates.
The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Similarly, the amino and carboxylic acid groups provide handles for peptide coupling and other derivatizations, while the bromine atom can be utilized in cross-coupling reactions to build molecular complexity.[2][3] This guide provides a comprehensive overview of the known and predicted , alongside detailed experimental protocols for its thorough characterization. While experimental data for this specific isomer is limited, we will draw upon data from structurally related isomers and established principles to provide a robust framework for its evaluation.
Section 1: Core Physicochemical Profile
A foundational understanding of a compound's physicochemical properties is paramount for its application in research and development. These parameters influence everything from reaction kinetics to biological absorption and distribution.
Structural and Molecular Data
The fundamental identity of this compound is defined by its structure and resulting molecular properties.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1623461-06-2 | |
| Molecular Formula | C₇H₅BrFNO₂ | |
| Molecular Weight | 234.02 g/mol | |
| Canonical SMILES | C1=CC(=C(C(=C1N)C(=O)O)F)Br | [4] |
| InChI Key | NUEJVMJQKLRHCO-UHFFFAOYSA-N | [4] |
Predicted Physicochemical Properties
Due to a scarcity of published experimental data for this specific isomer, the following properties are predicted based on its chemical structure and data from closely related isomers, such as 6-Amino-3-bromo-2-fluorobenzoic acid.[2] These values serve as crucial estimates for experimental design.
| Property | Predicted Value | Significance in Drug Development |
| Boiling Point | ~335 °C | Influences purification methods (distillation) and thermal stability. |
| Density | ~1.8 g/cm³ | Important for formulation and process chemistry calculations. |
| Flash Point | ~161 °C | A key parameter for safety and handling procedures. |
| LogP | ~1.87 | Indicates moderate lipophilicity, affecting membrane permeability and solubility.[2][5] |
Section 2: Experimental Determination of Key Properties
To move beyond prediction, rigorous experimental characterization is essential. The following sections detail the causality behind experimental choices and provide robust, self-validating protocols for determining the most critical physicochemical parameters for a drug candidate.
Aqueous Solubility
Expertise & Experience: Solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can terminate the development of an otherwise promising compound. The protocol described here follows a standard "excess solid" approach, which is considered a gold standard for generating high-quality thermodynamic solubility data.[6] The inclusion of acidic and basic solutions is crucial as the compound possesses both a basic amino group and an acidic carboxylic acid group, making its solubility highly pH-dependent.
Experimental Protocol: Thermodynamic Solubility Assessment
-
Preparation: Prepare 100 mL solutions of deionized water, 5% w/v Hydrochloric Acid (HCl), and 5% w/v Sodium Hydroxide (NaOH).
-
Sample Addition: To three separate 1.5 mL vials, add approximately 5-10 mg of this compound. Record the exact weight.
-
Solvent Addition: Add 1.0 mL of each respective solvent (water, 5% HCl, 5% NaOH) to the vials.
-
Equilibration: Seal the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25 °C) for 24 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes to pellet the excess, undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant from each vial. Analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector. A calibration curve with known concentrations must be used for accurate quantification.
-
Result Expression: Express solubility in mg/mL or µg/mL. The observation of increased solubility in 5% HCl would confirm the basic nature of the amino group, while solubility in 5% NaOH would confirm the acidic nature of the carboxylic acid.[7]
Trustworthiness: This protocol is self-validating. The 24-hour equilibration period ensures that the measured solubility is the true thermodynamic value, not a kinetically trapped one. The use of HPLC for quantification provides high specificity and accuracy, and visual confirmation of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.
Workflow Visualization:
Caption: Thermodynamic solubility determination workflow.
Acid Dissociation Constant (pKa)
Expertise & Experience: The pKa value dictates the ionization state of a molecule at a given pH.[8] This is critical for predicting its behavior in different physiological compartments (e.g., stomach vs. intestine), its solubility, and its ability to bind to target proteins. Given that our compound is amphoteric (containing both acidic and basic groups), a potentiometric titration is the most direct and precise method for determining both pKa values.[9] This method measures the change in pH of a solution upon the addition of a titrant, allowing for the direct observation of ionization events.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
System Setup: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.0 and 7.0).
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound (e.g., 10-20 mg) in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 methanol:water) to ensure complete dissolution.
-
Acidic Titration: Begin titrating the solution with a standardized solution of HCl (e.g., 0.1 M), adding small, precise increments (e.g., 0.05 mL). Record the pH after each addition. Continue the titration until the pH drops significantly and stabilizes. This will determine the pKa of the basic amino group.
-
Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized solution of NaOH (e.g., 0.1 M), again recording the pH after each incremental addition. Continue until the pH rises significantly and stabilizes. This will determine the pKa of the acidic carboxylic acid group.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate titration curves. The pKa values correspond to the pH at the half-equivalence points. The equivalence points are identified as the points of maximum slope on the curve (inflection points), which are most easily found by examining the first derivative of the titration curve.[8]
Trustworthiness: The protocol's reliability is ensured by the use of a calibrated pH meter and standardized titrants. Performing both acidic and basic titrations provides a complete picture of the compound's ionizable groups. The pKa is determined from the inflection point of the titration curve, a fundamental chemical principle, making the result highly robust.
Workflow Visualization:
Caption: Potentiometric titration workflow for pKa determination.
Octanol-Water Partition Coefficient (LogP)
Expertise & Experience: The LogP value is the measure of a compound's lipophilicity, which is a key predictor of its ability to cross cell membranes.[5][10] While the traditional shake-flask method is reliable, it can be labor-intensive.[11] The HPLC-based method described here offers a more efficient alternative that is well-suited for drug discovery settings.[12][13] It correlates a compound's retention time on a reverse-phase column with the known LogP values of a set of standard compounds.
Experimental Protocol: HPLC-Based LogP Determination
-
Standard Preparation: Prepare solutions of at least five reference compounds with known LogP values that span the expected range of the test compound (e.g., LogP 0 to 4).
-
HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve good retention and peak shape for all compounds.
-
Detection: UV detector set to a wavelength where the test compound and standards absorb.
-
-
Calibration Curve: Inject each standard compound individually and record its retention time (t_R_). Calculate the capacity factor (k') for each standard using the formula: k' = (t_R_ - t₀) / t₀, where t₀ is the column dead time (determined by injecting a non-retained compound like uracil). Plot the known LogP values of the standards (y-axis) against their corresponding log(k') values (x-axis). This creates the calibration curve.
-
Sample Analysis: Inject the this compound solution onto the same HPLC system under identical conditions and record its retention time.
-
LogP Calculation: Calculate the log(k') for the test compound. Using the linear regression equation from the calibration curve, determine the LogP value of the test compound.
Trustworthiness: The validity of this method relies on the quality of the calibration. Using a sufficient number of standards with well-documented LogP values ensures a robust correlation. The method is internally consistent; the retention of the unknown is directly compared against knowns within the same analytical run, minimizing systematic error.
Workflow Visualization:
Caption: HPLC-based workflow for LogP determination.
Section 3: Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure and is a primary tool for purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the protons of the amino group. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups.[2] The amino protons may appear as a broadened signal due to exchange.[2]
-
¹³C NMR: The carbon NMR will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will provide confirmation of the key functional groups. Characteristic absorption bands are expected for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1650-1750 cm⁻¹), and the N-H stretches of the amino group (~3200-3500 cm⁻¹).[2]
-
Mass Spectrometry (MS): Mass spectrometric analysis will confirm the molecular weight. The high-resolution mass spectrum should show the molecular ion peak at m/z 234.02. A key feature will be the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by 2 mass units.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 3. 2-Bromobenzoic acid 97 88-65-3 [sigmaaldrich.com]
- 4. 6-Amino-3-bromo-2-fluorobenzoic acid | C7H5BrFNO2 | CID 67080905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 11. longdom.org [longdom.org]
- 12. agilent.com [agilent.com]
- 13. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Molecular Structure and Conformation of 6-Amino-2-bromo-3-fluoro-benzoic acid
Abstract
6-Amino-2-bromo-3-fluoro-benzoic acid is a polysubstituted aromatic carboxylic acid of significant interest to the pharmaceutical and materials science sectors. Its utility as a versatile building block for complex molecular scaffolds necessitates a profound understanding of its three-dimensional structure and conformational preferences. This guide provides a comprehensive analysis of the molecule's structural characteristics, governed by a complex interplay of intramolecular forces, including hydrogen bonding, steric hindrance, and electronic effects. In the absence of extensive empirical data for this specific isomer, this document synthesizes information from theoretical principles, computational modeling, and comparative analysis of analogous structures to predict its behavior. We present a framework for its conformational analysis, propose robust experimental protocols for its definitive characterization, and discuss the implications of its structure on its application in drug development.
Introduction
Substituted benzoic acids are foundational scaffolds in medicinal chemistry, appearing in numerous approved therapeutic agents. The precise arrangement of functional groups on the phenyl ring dictates the molecule's physicochemical properties, reactivity, and, most critically, its ability to interact with biological targets. This compound (Figure 1) presents a particularly compelling case study. It features a dense arrangement of functional groups with competing electronic and steric properties: an ortho-amino group, a bulky ortho-bromo substituent, and an electronegative meta-fluoro atom, all vicinal to a carboxylic acid moiety.
This unique substitution pattern makes it a valuable intermediate for creating novel chemical entities. However, the same features create a complex conformational landscape. Understanding which three-dimensional arrangement the molecule preferentially adopts is paramount for researchers in drug design, as conformation directly impacts molecular recognition, binding affinity, and pharmacokinetic properties. This guide serves as a technical resource, elucidating the key structural drivers and providing a roadmap for both computational prediction and experimental validation.
Molecular Structure and Physicochemical Properties
Chemical Identity
A clear definition of the molecule is the first step in any rigorous scientific analysis.
-
Systematic IUPAC Name: 6-Amino-2-bromo-3-fluorobenzoic acid
-
SMILES: OC(=O)c1c(N)ccc(c1Br)F[2]
Figure 1: 2D Chemical Structure of this compound.
Physicochemical Properties
The following table summarizes key physicochemical properties, which are largely derived from computational predictions due to the limited experimental data for this specific compound. These values are critical for anticipating its behavior in various experimental and biological settings.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 234.02 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability. |
| XLogP3 | 1.9 | Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability. |
| Hydrogen Bond Donors | 2 (from -NH₂ and -COOH) | Provides opportunities for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (from C=O, -OH, and -F) | Offers multiple sites for hydrogen bonding, influencing solubility and target binding. |
| Rotatable Bond Count | 1 (C-COOH bond) | Low rotational freedom suggests a relatively rigid scaffold, which can be favorable for binding affinity. |
| pKa (strongest acidic) | ~2.5 (estimated) | The carboxylic acid is expected to be a relatively strong acid, influenced by the "ortho effect."[5] |
| pKa (strongest basic) | ~1.8 (estimated) | The amino group's basicity is significantly reduced by the electron-withdrawing effects of the ring and adjacent groups. |
Data sourced from computational models and comparative analysis of similar structures.[6][7]
Conformational Analysis: A Theoretical Framework
The conformation of this compound is primarily determined by the rotational barrier around the C1-C7 (ring-carboxyl) single bond. The orientation of the carboxylic acid group relative to the phenyl ring is dictated by a delicate balance of competing intramolecular forces.
Key Intramolecular Interactions
-
Intramolecular Hydrogen Bonding: A strong, attractive interaction is highly probable between the hydrogen of the ortho-amino group (-NH₂) and the carbonyl oxygen of the carboxylic acid group (-C=O). This interaction would form a stable six-membered pseudo-ring, significantly favoring a planar conformation where the -COOH and -NH₂ groups are syn-periplanar. This type of hydrogen bonding is a well-documented stabilizing force in ortho-aminobenzoic acids.[8][9][10]
-
Steric Hindrance (Ortho Effect): The bromine atom at the C2 position is sterically demanding. Its large van der Waals radius creates a significant repulsive force with the adjacent carboxylic acid group. This steric clash forces the -COOH group to twist out of the plane of the benzene ring.[5][11][12][13] This "ortho effect" is a known phenomenon that disrupts the coplanarity required for resonance between the carboxyl group and the aromatic system.[5][13]
-
Electronic Effects: The fluorine atom at C3 exerts a strong inductive electron-withdrawing effect, influencing the acidity of the carboxylic proton and the basicity of the amino group. While not a primary driver of conformation, it modulates the electronic environment that influences the strength of the other interactions.
The dominant conformation will be a compromise between the stabilizing hydrogen bond that favors planarity and the destabilizing steric repulsion that opposes it.
Visualization of Conformational Drivers
The diagram below, generated using DOT language, illustrates the primary forces at play.
***Caption:** Diagram of competing intramolecular forces determining molecular conformation.*
Computational Modeling of Conformation
Given the absence of a published crystal structure, in silico methods provide the most reliable initial approach to understanding the molecule's preferred conformation.
Rationale for a Computational Approach
Computational chemistry, particularly Density Functional Theory (DFT), allows for the calculation of the potential energy surface of a molecule. By identifying the global and local energy minima on this surface, we can predict the most stable three-dimensional structures. This approach is invaluable for generating hypotheses that can later be tested experimentally.
Workflow for Conformational Analysis
A robust computational workflow is essential for generating reliable predictions. The following diagram and protocol outline a field-proven methodology.
***Caption:** A self-validating workflow combining computational and experimental methods.*
Predicted Low-Energy Conformation
Based on theoretical principles, the lowest energy conformation is predicted to be one where the carboxylic acid group is twisted out of the plane of the benzene ring by approximately 30-60 degrees. This represents the optimal compromise, partially relieving the severe steric clash between the bromine and carboxyl groups while retaining a significant portion of the stabilizing energy from the intramolecular N-H···O=C hydrogen bond. A perfectly planar structure is expected to be a high-energy transition state due to the prohibitive steric repulsion.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for validating computational models and determining the definitive structure.
-
¹H & ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance will confirm the connectivity and provide insights into the electronic environment of each atom. The chemical shifts of the aromatic protons and carbons will be influenced by the combined electronic effects of the substituents.
-
FT-IR Spectroscopy: Fourier-Transform Infrared spectroscopy will identify the key functional groups. Expected characteristic bands include N-H stretches (~3400-3200 cm⁻¹), a broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹), and a strong C=O stretch (~1700-1680 cm⁻¹). The position of the C=O stretch can be indicative of hydrogen bonding.
-
X-ray Crystallography: This is the gold standard for determining solid-state structure. Analysis of analogous structures, like p-aminobenzoic acid, reveals that these molecules typically form hydrogen-bonded dimers in the crystal lattice through their carboxylic acid groups.[14][15] Intermolecular hydrogen bonds involving the amino group also play a crucial role in stabilizing the crystal packing.
Experimental Protocols for Structural Elucidation
To move from prediction to certainty, the following experimental protocols are recommended. These are designed to be self-validating systems, ensuring data integrity.
Protocol: Single Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional atomic coordinates and intermolecular packing of the molecule in the solid state.
Causality: This technique provides unambiguous proof of molecular conformation and is the ultimate validation for computational models.
Methodology:
-
Material Procurement: Obtain high-purity (>98%) this compound.
-
Crystallization Screening:
-
Prepare saturated or near-saturated solutions of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile).
-
Employ slow evaporation, vapor diffusion (using an anti-solvent like hexane or water), and cooling crystallization techniques.
-
Rationale: The goal is to allow molecules to organize slowly into a well-ordered single crystal lattice. A variety of conditions must be tested as crystallization is often empirical.
-
-
Crystal Selection and Mounting:
-
Under a microscope, identify a single, well-formed crystal with sharp edges and no visible defects.
-
Mount the crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen.
-
Rationale: Cryo-cooling minimizes radiation damage from the X-ray beam and improves data quality.
-
-
Data Collection:
-
Mount the crystal on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα) and a detector.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine unit cell parameters and space group.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build the molecular model into the electron density map and refine the atomic positions and thermal parameters until the model converges and accurately fits the experimental data.
-
Protocol: NMR Spectroscopy
Objective: To confirm the chemical structure in solution and gather data that may infer conformational preferences.
Causality: NMR provides data on the chemical environment of nuclei in the solution state, which is often more biologically relevant than the solid state.
Methodology:
-
Sample Preparation:
-
Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Rationale: Deuterated solvent is used to avoid a large interfering solvent signal in ¹H NMR. DMSO-d₆ is often a good choice for its ability to dissolve polar compounds and reveal exchangeable protons (from -NH₂ and -COOH).
-
Filter the solution into a 5 mm NMR tube.
-
-
Data Acquisition:
-
Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a standard one-dimensional ¹H spectrum.
-
Acquire a ¹³C{¹H} spectrum.
-
(Optional) Acquire 2D spectra such as COSY (to establish H-H correlations) and HSQC/HMBC (to establish H-C correlations) to definitively assign all signals.
-
-
Data Analysis:
-
Integrate the ¹H signals to determine proton ratios.
-
Analyze chemical shifts and coupling constants to confirm the substitution pattern on the aromatic ring.
-
Compare the observed spectra to computationally predicted spectra to validate the theoretical model.
-
Implications for Drug Development
The structural and conformational properties of this compound have direct consequences for its use in drug discovery:
-
Rigid Scaffold: The constrained conformation makes it an excellent fragment for fragment-based drug design. A well-defined shape reduces the entropic penalty upon binding to a target.
-
Vectorial Display of Functional Groups: The twisted conformation projects the amino, bromo, and fluoro groups in specific vectors away from the core. This is crucial for designing derivatives that can engage with specific pockets in a protein's active site.
-
Modulation of Physicochemical Properties: The substituents fine-tune the molecule's pKa and lipophilicity, which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
This compound is a molecule whose structure is defined by a fascinating contest between a stabilizing intramolecular hydrogen bond and a powerful steric repulsion from an ortho-bromo substituent. Theoretical analysis strongly suggests a non-planar, twisted conformation as the most stable state. This guide has outlined the fundamental principles governing its structure, provided a robust framework for its computational prediction, and detailed the necessary experimental protocols for its definitive elucidation. A thorough understanding of this molecule's conformation is not merely an academic exercise; it is a critical prerequisite for its rational application in the design and synthesis of next-generation therapeutics.
References
- 1. 1623461-06-2 | 6-Amino-2-bromo-3-fluorobenzoic acid - AiFChem [aifchem.com]
- 2. This compound (1 x 1 g) | Reagentia [reagentia.eu]
- 3. 1623461-06-2 | MFCD28398047 | 6-Amino-2-bromo-3-fluorobenzoic acid [aaronchem.com]
- 4. 1623461-06-2|6-Amino-2-bromo-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 5. Ortho effect - Wikipedia [en.wikipedia.org]
- 6. 6-Amino-3-bromo-2-fluorobenzoic acid | C7H5BrFNO2 | CID 67080905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Amino-3-bromo-2-fluoro-benzoic acid | CAS#:1036756-03-2 | Chemsrc [chemsrc.com]
- 8. Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. quora.com [quora.com]
- 12. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 6-Amino-3-bromo-2-fluorobenzoic Acid: Synthesis, Characterization, and Applications
This technical guide provides an in-depth exploration of 6-Amino-3-bromo-2-fluorobenzoic acid, a halogenated anthranilic acid derivative with significant potential as a versatile building block in medicinal chemistry and materials science. It is important to note that while the request specified "6-Amino-2-bromo-3-fluoro-benzoic acid," publicly available scientific data and commercial listings predominantly refer to the isomeric structure, 6-Amino-3-bromo-2-fluorobenzoic acid . This guide will therefore focus on the latter, providing researchers, scientists, and drug development professionals with a comprehensive resource on its synthesis, characterization, and potential applications.
Chemical Identity and Physicochemical Properties
6-Amino-3-bromo-2-fluorobenzoic acid is a polysubstituted aromatic carboxylic acid. The presence of an amino group, a carboxylic acid, and two different halogen atoms on the benzene ring imparts a unique combination of reactivity and physicochemical properties. This compound is often available as a free acid or as a hydrochloride salt to improve its solubility in aqueous media.[1]
| Property | 6-Amino-3-bromo-2-fluorobenzoic acid | 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride |
| IUPAC Name | 6-amino-3-bromo-2-fluorobenzoic acid[2] | 6-amino-3-bromo-2-fluorobenzoic acid;hydrochloride[1] |
| CAS Number | 1036756-03-2[2][3] | 1637774-84-5[1][4] |
| Molecular Formula | C₇H₅BrFNO₂[2] | C₇H₆BrClFNO₂[1][4] |
| Molecular Weight | 234.02 g/mol [2] | 270.48 g/mol [1][4] |
| Appearance | White to off-white powder[1] | White to off-white powder |
| Canonical SMILES | C1=CC(=C(C(=C1N)C(=O)O)F)Br[2] | C1=CC(=C(C(=C1N)C(=O)O)F)Br.Cl[1][4] |
| InChI Key | NUEJVMJQKLRHCO-UHFFFAOYSA-N[2] | JGFMHMTUPPGBQU-UHFFFAOYSA-N[1] |
Proposed Synthesis Pathway
While specific, detailed experimental procedures for the synthesis of 6-Amino-3-bromo-2-fluorobenzoic acid are not extensively documented in readily available literature, a plausible synthetic route can be proposed based on established organic chemistry principles. A common approach would likely involve a multi-step synthesis starting from a commercially available substituted benzoic acid.
Caption: Proposed synthesis of 6-Amino-3-bromo-2-fluorobenzoic acid.
Experimental Protocol: A Hypothetical Approach
The following is a generalized, hypothetical protocol for the synthesis of 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride, based on common organic synthesis methodologies.[1]
Step 1: Amination of 3-Bromo-2-fluorobenzoic acid
-
In a sealed reaction vessel, dissolve 3-bromo-2-fluorobenzoic acid in a suitable high-boiling point solvent.
-
Introduce a source of ammonia or a protected amine equivalent.
-
Heat the reaction mixture under pressure to facilitate the nucleophilic aromatic substitution of the bromine atom with the amino group. The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup to remove excess reagents and byproducts.
-
Extract the aqueous layer with a suitable organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Amino-3-bromo-2-fluorobenzoic acid.
Step 2: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Step 3: Hydrochloride Salt Formation
-
Dissolve the purified 6-Amino-3-bromo-2-fluorobenzoic acid in a suitable organic solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrochloric acid in the same solvent while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.5 | d | 1H | Aromatic CH |
| ~ 6.5 - 7.0 | d | 1H | Aromatic CH |
| ~ 5.0 - 6.0 | br s | 2H | -NH₂ |
| ~ 11.0 - 13.0 | br s | 1H | -COOH |
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 170 | -COOH |
| ~ 150 - 160 (d, JCF) | C-F |
| ~ 140 - 150 | C-NH₂ |
| ~ 110 - 135 | Aromatic CH |
| ~ 100 - 110 (d, JCF) | C-Br |
Expected Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3300 - 3500 | N-H stretch (amine) |
| 2500 - 3300 | O-H stretch (carboxylic acid) |
| ~ 1700 | C=O stretch (carboxylic acid) |
| 1500 - 1600 | C=C stretch (aromatic) |
| 1200 - 1300 | C-N stretch |
| 1000 - 1100 | C-F stretch |
| 600 - 800 | C-Br stretch |
Mass Spectrometry (MS)
In an electrospray ionization (ESI) mass spectrum, one would expect to observe the molecular ion peak [M+H]⁺ at m/z 234.95 for the free acid and [M-H]⁻ at m/z 232.94. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.
Applications in Research and Drug Development
6-Amino-3-bromo-2-fluorobenzoic acid is a valuable building block for the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.[1] Its trifunctional nature allows for a variety of chemical transformations:
-
The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings.
-
The carboxylic acid group can be converted to esters, amides, or acid chlorides.
-
The bromo and fluoro groups can be modified through various coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.
The presence of fluorine is particularly significant in drug design, as it can enhance metabolic stability, binding affinity, and bioavailability of the final compound.[6] While specific biological activities of 6-Amino-3-bromo-2-fluorobenzoic acid itself are not widely reported, its structural motifs are found in compounds with potential antimicrobial and anti-inflammatory properties.[1]
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7][8] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[7] If inhaled, move to fresh air.[8] Seek medical attention if irritation persists.
Conclusion
6-Amino-3-bromo-2-fluorobenzoic acid is a promising and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of functional groups provides a rich platform for the development of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is somewhat limited in the public domain, this technical guide provides a solid foundation of its chemical properties, a plausible synthetic approach, predicted characterization data, and key safety information to aid researchers in their work with this compound.
References
- 1. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 2. 6-Amino-3-bromo-2-fluorobenzoic acid | C7H5BrFNO2 | CID 67080905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1036756-03-2|6-Amino-3-bromo-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 4. 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 | MQC77484 [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
spectroscopic data (NMR, IR, MS) for 6-Amino-2-bromo-3-fluoro-benzoic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 6-Amino-2-bromo-3-fluoro-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 1623461-06-2) is a substituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, a bromine atom, and a fluorine atom, offers multiple points for synthetic modification, making it a valuable scaffold for creating novel therapeutic agents. Accurate structural elucidation and purity assessment are critical for its application, and a comprehensive understanding of its spectroscopic properties is paramount.
This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, covering Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes information from established spectroscopic principles and data from closely related analogs to provide a robust framework for its characterization.[1][2] The methodologies and interpretation workflows presented herein are designed to be self-validating, empowering researchers to confidently analyze this and similar molecules.
Chemical Structure and Properties:
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₅BrFNO₂
-
CAS Number: 1623461-06-2
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) would be a common method for analysis.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Data Interpretation and Expected Fragmentation
The mass spectrum of this compound is expected to show a distinctive molecular ion peak and several characteristic fragment ions. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in pairs of peaks (M⁺ and M⁺+2) for all bromine-containing fragments.[5]
Table 1: Expected Key Signals in the Mass Spectrum of this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Ion Structure/Fragment | Notes |
| 233 | 235 | [M]⁺ | Molecular ion peak, showing the characteristic bromine isotope pattern. |
| 216 | 218 | [M - NH₃]⁺ | Loss of ammonia from the amino group. |
| 188 | 190 | [M - COOH]⁺ | Decarboxylation, a common fragmentation for carboxylic acids. |
| 109 | - | [M - Br - COOH]⁺ | Loss of both the bromine atom and the carboxylic acid group. |
Fragmentation Pathway Visualization
The following diagram illustrates the primary expected fragmentation pathway for this compound in EI-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. 6-Amino-3-bromo-2-fluorobenzoic acid | C7H5BrFNO2 | CID 67080905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-6-bromo-3-fluorobenzoic acid | C7H5BrFNO2 | CID 43555852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
Introduction: The Significance of Halogenated Anthranilic Acid Derivatives in Medicinal Chemistry
An In-depth Technical Guide to the Theoretical and Computational Studies of 6-Amino-2-bromo-3-fluoro-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This compound, a substituted anthranilic acid derivative, represents a class of molecules with significant potential in the field of drug discovery and development. The unique arrangement of amino, bromo, and fluoro functional groups on the benzoic acid scaffold imparts distinct physicochemical properties that are of great interest to medicinal chemists. Halogen atoms, such as bromine and fluorine, are known to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, potentially enhancing its pharmacological profile[1]. Derivatives of benzoic acid have shown a wide range of biological activities, including antimicrobial and anti-inflammatory properties[1]. This guide provides a comprehensive overview of the theoretical and computational approaches that can be employed to elucidate the structural, electronic, and biological properties of this compound, offering insights for its potential application in drug design.
Molecular Structure and Physicochemical Properties
The foundational step in the computational analysis of any molecule is a thorough understanding of its structure and basic properties.
| Property | Value | Source |
| IUPAC Name | 6-amino-2-bromo-3-fluorobenzoic acid | --INVALID-LINK-- |
| Molecular Formula | C₇H₅BrFNO₂ | [2] |
| Molecular Weight | 234.02 g/mol | [2] |
| CAS Number | 1623461-06-2 | --INVALID-LINK-- |
The presence of an amino group, a carboxylic acid, a bromine atom, and a fluorine atom on the benzene ring creates a unique electronic environment that governs the molecule's reactivity and intermolecular interactions.
Caption: 2D representation of this compound.
Computational Methodologies: A Theoretical Lens into Molecular Behavior
Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. For a molecule like this compound, Density Functional Theory (DFT) is a particularly suitable method for investigating its structural and electronic properties.
Density Functional Theory (DFT) for Geometric Optimization and Vibrational Analysis
DFT calculations, particularly using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are widely employed for the geometry optimization and vibrational frequency calculations of benzoic acid derivatives[3][4].
Expertise & Experience: The choice of the B3LYP functional is a balance between computational cost and accuracy for many organic molecules. The 6-311++G(d,p) basis set is robust, including diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to handle the anisotropic electron distribution in a molecule with multiple heteroatoms.
Experimental Protocol: DFT Calculation Workflow
-
Structure Input: The initial 3D structure of this compound is drawn using molecular modeling software like GaussView.
-
Geometry Optimization: A geometry optimization calculation is performed using a computational chemistry package like Gaussian. The keywords would specify the DFT method (B3LYP) and basis set (6-311++G(d,p)).
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to predict the vibrational spectra (IR and Raman).
-
Analysis of Results: The output provides optimized geometric parameters (bond lengths and angles), vibrational frequencies, and thermodynamic properties.
Caption: A typical workflow for DFT calculations on a small molecule.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity[5][6]. A smaller gap suggests that the molecule is more reactive.
Trustworthiness: The HOMO-LUMO gap can be correlated with the molecule's electronic absorption properties and can be used to predict its behavior in chemical reactions. For instance, the HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron.
| Parameter | Significance |
| HOMO Energy | Correlates with the ionization potential; indicates electron-donating ability. |
| LUMO Energy | Correlates with the electron affinity; indicates electron-accepting ability. |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability; a larger gap implies higher stability. |
These parameters are readily obtained from the output of a DFT calculation.
Caption: The relationship between HOMO, LUMO, and chemical reactivity.
Spectroscopic Characterization: Bridging Theory and Experiment
Theoretical calculations of vibrational and NMR spectra can be invaluable in interpreting experimental data.
FT-IR and Raman Spectroscopy
The calculated vibrational frequencies from DFT can be compared with experimental FT-IR and Raman spectra to confirm the molecular structure and assign vibrational modes[1][3][4].
Expected Characteristic Vibrational Frequencies:
-
N-H stretching (Amino group): Typically observed in the 3200-3500 cm⁻¹ region[1].
-
O-H stretching (Carboxylic acid): A broad band is expected around 2500-3300 cm⁻¹[1].
-
C=O stretching (Carboxylic acid): A strong absorption band in the range of 1650-1750 cm⁻¹[1].
-
Aromatic C-H stretching: Usually appears above 3000 cm⁻¹.
-
C-F, C-Br, and C-N stretching: These will have characteristic frequencies in the fingerprint region (below 1500 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Molecular Docking: Predicting Biological Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding affinity and mode of action of a small molecule with a protein target.
Authoritative Grounding & Comprehensive References: Studies on similar halogenated benzoic acid derivatives have shown their potential as inhibitors of enzymes like protein tyrosine kinases[4].
Experimental Protocol: Molecular Docking Workflow
-
Ligand Preparation: The 3D structure of this compound is prepared by geometry optimization using DFT or other methods.
-
Target Selection and Preparation: A relevant protein target is selected from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Docking Simulation: A docking program (e.g., AutoDock) is used to predict the binding poses of the ligand within the protein's active site.
-
Analysis of Results: The docking results are analyzed to identify the most stable binding pose, the binding energy, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Caption: A simplified workflow for molecular docking studies.
Potential Applications in Drug Development
The insights gained from these theoretical and computational studies can guide the rational design of novel drug candidates.
-
Prodrug Design: The amino acid moiety of this compound makes it a candidate for prodrug strategies to improve pharmacokinetic properties such as bioavailability and metabolic stability[9][10].
-
Structure-Activity Relationship (SAR) Studies: Computational data on electronic properties and binding modes can be used to build SAR models, which can inform the synthesis of more potent and selective analogs.
-
Antimicrobial and Anticancer Agents: Given the known activities of related compounds, this compound and its derivatives could be explored as potential antimicrobial or anticancer agents[1][11].
Conclusion
The theoretical and computational study of this compound provides a powerful framework for understanding its chemical and biological properties. DFT calculations can elucidate its geometry and electronic structure, while spectroscopic predictions can aid in its experimental characterization. Molecular docking studies can offer valuable insights into its potential as a therapeutic agent. By integrating these computational approaches, researchers can accelerate the discovery and development of new drugs based on this promising molecular scaffold.
References
- 1. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 2. 6-Amino-3-bromo-2-fluorobenzoic acid | C7H5BrFNO2 | CID 67080905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijtsrd.com [ijtsrd.com]
- 4. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound(1623461-06-2) 1H NMR spectrum [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis and Potential Significance of 6-Amino-2-bromo-3-fluoro-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-2-bromo-3-fluoro-benzoic acid (CAS No. 1623461-06-2) is a halogenated and aminated benzoic acid derivative.[1] While its specific discovery and developmental history are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry and materials science. Substituted aminobenzoic acids are a well-established class of compounds that serve as crucial building blocks in the synthesis of a wide array of pharmaceuticals and functional materials.[2][3] This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, based on established and reliable organic chemistry principles. Furthermore, it delves into the potential applications of this molecule by drawing parallels with structurally related compounds and discussing the general importance of substituted aminobenzoic acids in drug discovery.
Introduction: The Strategic Value of Substituted Aminobenzoic Acids
Substituted benzoic acids, particularly those bearing amino and halogen functionalities, are privileged scaffolds in drug discovery. The parent compound, p-aminobenzoic acid (PABA), is a precursor for the synthesis of numerous drugs with a wide range of therapeutic applications, including antibacterial, antineoplastic, and local anesthetic agents.[2][4] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[5]
The specific substitution pattern of this compound, with its ortho-bromo, meta-fluoro, and para-amino groups relative to the carboxylic acid, presents a unique electronic and steric profile that could be exploited in the design of novel bioactive compounds. The presence of multiple reactive sites—the amino group, the carboxylic acid, and the carbon-bromine bond—makes it a versatile intermediate for further chemical modifications.[6][7]
Proposed Synthesis of this compound
Given the lack of a well-documented, specific synthesis route in the literature, a plausible and robust multi-step synthesis is proposed, commencing from the commercially available precursor, 2-bromo-3-fluorobenzoic acid. The overall strategy involves the regioselective introduction of a nitro group, followed by its reduction to the desired amine.
Caption: Proposed two-step synthesis of this compound.
Synthesis of the Precursor: 2-Bromo-3-fluorobenzoic acid
The starting material, 2-bromo-3-fluorobenzoic acid, can be synthesized via several routes. One common method involves a Sandmeyer-type reaction starting from 2-amino-3-fluorobenzoic acid.[8] Another patented method describes a multi-step synthesis starting from m-fluorobenzotrifluoride, involving nitration, bromination, reduction, deamination, and finally hydrolysis to yield the desired product.[9]
Table 1: Physicochemical Properties of Key Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Bromo-3-fluorobenzoic acid | 132715-69-6 | C₇H₄BrFO₂ | 219.01 |
| This compound | 1623461-06-2 | C₇H₅BrFNO₂ | 234.02 |
Step 1: Regioselective Nitration of 2-Bromo-3-fluorobenzoic acid
The introduction of a nitro group onto the aromatic ring is a critical step. The directing effects of the existing substituents—the bromine, fluorine, and carboxylic acid—must be considered. The carboxylic acid is a meta-director, while the halogens are ortho, para-directors. In this case, the position para to the fluorine and meta to the carboxylic acid (the 6-position) is sterically accessible and electronically favored for electrophilic aromatic substitution.
Caption: Electrophilic nitration of 2-bromo-3-fluorobenzoic acid.
Experimental Protocol: Nitration
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 2-bromo-3-fluorobenzoic acid to concentrated sulfuric acid at 0 °C.
-
Addition of Nitrating Agent: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture over crushed ice. The solid precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Step 2: Reduction of the Nitro Group
The final step is the reduction of the nitro group to an amine. Several methods are effective for this transformation. A common and reliable method is the use of a metal catalyst, such as iron in the presence of an acid like hydrochloric acid, or catalytic hydrogenation with palladium on carbon.
Caption: Reduction of the nitro group to form the final product.
Experimental Protocol: Reduction
-
Reaction Setup: Suspend the 2-bromo-3-fluoro-6-nitrobenzoic acid in a mixture of ethanol and water in a round-bottom flask.
-
Addition of Reagents: Add iron powder and a catalytic amount of concentrated hydrochloric acid to the suspension.
-
Reaction Conditions: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Isolation: Adjust the pH of the filtrate to be slightly basic to precipitate the product. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
-
Purification: Further purification can be achieved by recrystallization.
Potential Applications and Future Directions
While specific applications for this compound are not yet established in the literature, its structural features suggest several potential areas of utility:
-
Pharmaceutical Intermediate: This compound is an excellent candidate for use as a building block in the synthesis of more complex molecules. The amino group can be acylated, alkylated, or used in coupling reactions, while the carboxylic acid can be converted to esters, amides, or other derivatives. The bromo-substituent can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further diversity.
-
Bioactive Compound Discovery: Halogenated anthranilic acid derivatives have been investigated for a variety of biological activities, including anti-inflammatory and antimicrobial properties.[5] This compound could serve as a lead structure for the development of novel therapeutic agents.
-
Materials Science: Aminobenzoic acids are also used in the synthesis of polymers and other functional materials. The specific substitution pattern of this molecule could impart unique electronic or self-assembly properties to derived materials.
Conclusion
This compound represents a synthetically accessible and potentially valuable building block for research in drug discovery and materials science. Although its history and discovery are not well-documented, a robust and plausible synthetic route can be designed based on fundamental principles of organic chemistry. The experimental protocols outlined in this guide provide a solid foundation for its preparation in a laboratory setting. The versatility of its functional groups opens up numerous possibilities for the creation of novel and complex molecular architectures, making it a compound of interest for further investigation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 6. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Bromo-3-fluorobenzoic acid | 132715-69-6 [chemicalbook.com]
- 9. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for 6-Amino-2-bromo-3-fluoro-benzoic acid in Medicinal Chemistry
Introduction: The Strategic Importance of a Polysubstituted Anthranilic Acid Derivative in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the rational design of drug candidates hinges on the availability of versatile and strategically functionalized building blocks. 6-Amino-2-bromo-3-fluoro-benzoic acid has emerged as a significant scaffold, providing a unique combination of reactive handles that empower chemists to construct complex molecular architectures with desirable pharmacological properties.[1] This polysubstituted anthranilic acid derivative is particularly valuable in the synthesis of targeted therapies, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.[2][3]
The strategic placement of the amino, bromo, and fluoro groups on the benzoic acid core imparts a distinct reactivity profile. The fluorine atom, with its high electronegativity and small size, can significantly influence the molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[4] The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The amino and carboxylic acid groups provide orthogonal points for amide bond formation, a cornerstone of medicinal chemistry for linking molecular components. This application note will provide a detailed overview of the physicochemical properties of this compound, a comprehensive protocol for a key synthetic application, and an exploration of its role in the generation of biologically active compounds.
Physicochemical Properties and Reactivity Profile
Understanding the fundamental properties of a building block is paramount to its effective utilization in synthesis. The unique arrangement of functional groups in this compound governs its reactivity and handling characteristics.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFNO₂ | PubChem CID: 43555852[5] |
| Molecular Weight | 234.02 g/mol | PubChem CID: 43555852[5] |
| Appearance | Off-white to pale yellow powder | |
| Solubility | Soluble in organic solvents like DMF, DMSO | |
| CAS Number | 1153974-98-1 | PubChem CID: 43555852[5] |
The reactivity of this molecule is characterized by the interplay of its functional groups:
-
Amine and Carboxylic Acid: These groups are readily available for standard amide coupling reactions, a fundamental transformation in the synthesis of a vast array of pharmaceuticals.[6][7]
-
Bromine Atom: The aryl bromide is a key handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
-
Fluorine Atom: The electron-withdrawing nature of the fluorine atom can influence the acidity of the carboxylic acid and the nucleophilicity of the amino group, as well as modulate the pharmacokinetic properties of the final drug molecule.
Core Application: Synthesis of a Key Intermediate for PARP Inhibitors
One of the most significant applications of this compound is in the synthesis of PARP inhibitors. These drugs exploit the concept of synthetic lethality in cancer cells with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[2][3] The following protocol details the amide coupling of this compound with a piperazine derivative, a common structural motif in many PARP inhibitors.
Experimental Protocol: Amide Coupling with a Piperazine Derivative
This protocol outlines a general procedure for the amide bond formation between this compound and a suitable piperazine derivative, a critical step in the synthesis of various PARP inhibitors.
Materials:
-
This compound
-
N-Boc-piperazine (or other desired piperazine derivative)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
Amine Addition: Slowly add a solution of the piperazine derivative (1.1 eq) in a minimal amount of anhydrous DMF to the activated acid solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (2 x volumes) and brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired amide product.
Causality Behind Experimental Choices:
-
HATU as a Coupling Reagent: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization (if applicable), leading to high yields of the desired amide.[8]
-
DIPEA as a Base: DIPEA is a non-nucleophilic organic base used to neutralize the hexafluorophosphate salt formed during the activation step and to scavenge the acid generated during the reaction, driving the equilibrium towards product formation.
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagent, which would lead to lower yields.
-
Stepwise Addition at Low Temperature: The pre-activation of the carboxylic acid at low temperature before the addition of the amine helps to control the reaction and minimize potential side reactions.
Visualizing the Synthetic Workflow
Caption: Workflow for the synthesis of a PARP inhibitor intermediate.
Biological Significance and Future Perspectives
The derivatives of this compound have shown significant promise in the field of oncology. As core components of PARP inhibitors, they contribute to the overall efficacy and pharmacokinetic profile of these drugs. The specific substitution pattern of the starting material allows for fine-tuning of the final compound's properties to optimize its interaction with the PARP enzyme and its behavior in a biological system.
The versatility of this building block extends beyond PARP inhibitors. The presence of multiple reactive sites allows for its incorporation into a wide range of other biologically active molecules. For instance, anthranilic acid derivatives are known to exhibit anti-inflammatory, antimicrobial, and antiviral properties.[9] The continued exploration of new synthetic methodologies and the derivatization of the this compound scaffold will undoubtedly lead to the discovery of novel therapeutic agents for a variety of diseases.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemists. Its unique combination of functional groups provides a powerful platform for the synthesis of complex and biologically active molecules. The detailed protocol for amide bond formation provided in this application note serves as a practical guide for researchers working on the synthesis of PARP inhibitors and other drug candidates. As the demand for targeted and effective therapies continues to grow, the importance of strategically designed building blocks like this compound will only increase, paving the way for the next generation of innovative medicines.
References
- 1. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino-6-bromo-3-fluorobenzoic acid | C7H5BrFNO2 | CID 43555852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. ajrconline.org [ajrconline.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
synthesis of quinazoline derivatives from 6-Amino-2-bromo-3-fluoro-benzoic acid.
Application Note & Protocol
Strategic Synthesis of Novel Quinazoline Derivatives from 6-Amino-2-bromo-3-fluoro-benzoic acid for Drug Discovery
Introduction: The Quinazoline Scaffold in Modern Drug Development
Quinazoline and its derivatives represent a privileged class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. The quinazoline core is a key pharmacophore found in numerous clinically approved drugs and investigational agents, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties. The efficacy of these compounds is often attributed to their ability to mimic the purine ring system and interact with various biological targets, most notably as kinase inhibitors in oncology.
The strategic functionalization of the quinazoline ring system allows for the fine-tuning of its pharmacological profile. The starting material, this compound, offers a unique combination of reactive sites that can be selectively manipulated to generate a diverse library of novel quinazoline derivatives. The presence of the bromine and fluorine atoms, along with the amino and carboxylic acid groups, provides multiple handles for sequential chemical transformations, making it a versatile building block for combinatorial chemistry and lead optimization efforts.
Synthetic Strategy Overview: A Multi-Step Approach
The synthesis of quinazoline derivatives from this compound is a multi-step process that typically involves an initial cyclization to form the core quinazoline ring, followed by subsequent functionalization. The general workflow is outlined below:
Figure 1: General workflow for the synthesis of quinazoline derivatives.
This strategic approach allows for the late-stage diversification of the quinazoline scaffold, which is highly advantageous in a drug discovery setting where the rapid generation of analogs is crucial for establishing structure-activity relationships (SAR).
Detailed Experimental Protocols
Part A: Synthesis of 7-Bromo-6-fluoro-3H-quinazolin-4-one
This initial step involves the cyclization of the starting material to form the fundamental quinazolinone core. The use of formamide serves as both the reagent and the solvent in this transformation.
Protocol:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10 mmol, 1.0 eq).
-
Add formamide (50 mL) to the flask.
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water (200 mL) with stirring.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and then dried under vacuum to afford the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield 7-Bromo-6-fluoro-3H-quinazolin-4-one as a white to off-white solid.
Causality and Insights: The high temperature is necessary to drive the condensation and cyclization reaction. Formamide provides the one-carbon unit required to form the pyrimidine ring of the quinazoline system. The precipitation in cold water is an effective method for initial purification by removing the high-boiling point formamide solvent.
Part B: Synthesis of 7-Bromo-4-chloro-6-fluoroquinazoline
The hydroxyl group of the quinazolinone is converted to a chloro group to activate the C4 position for subsequent nucleophilic aromatic substitution reactions.
Protocol:
-
In a 50 mL round-bottom flask fitted with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), place 7-Bromo-6-fluoro-3H-quinazolin-4-one (5 mmol, 1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 15 mL) to the flask.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitate formed is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum.
-
The crude 7-Bromo-4-chloro-6-fluoroquinazoline can be used in the next step without further purification or can be recrystallized from a solvent like heptane.
Trustworthiness and Self-Validation: The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃ and the evolution of HCl gas. The complete neutralization of the product during workup is critical to prevent decomposition and to ensure the stability of the chlorinated product.
Part C: Diversification via Suzuki Cross-Coupling
The bromine at the C7 position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl moieties.
Figure 2: Simplified Suzuki coupling catalytic cycle.
Protocol:
-
To a reaction vial, add 7-Bromo-4-chloro-6-fluoroquinazoline (1 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol, 2.0 eq).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Seal the vial and heat the reaction to 80-100 °C for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 7-aryl-4-chloro-6-fluoroquinazoline.
Quantitative Data Summary:
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 85 | 12 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 95 | 8 | 78 |
Note: The reaction conditions, including the choice of catalyst, base, and solvent, may need to be optimized for different arylboronic acids to achieve the best yields.
Authoritative Grounding and Mechanistic Insights
The chemical transformations described are well-established in the field of organic synthesis. The formation of the quinazolinone ring from an anthranilic acid derivative and formamide is a classic and widely used method. The subsequent chlorination using POCl₃ is a standard procedure for the activation of such heterocyclic systems towards nucleophilic substitution.
The Suzuki cross-coupling reaction is a Nobel Prize-winning methodology that has revolutionized the formation of carbon-carbon bonds. The mechanism involves a catalytic cycle with a palladium catalyst, as depicted in Figure 2. This reaction is known for its high functional group tolerance, which is particularly valuable in the synthesis of complex molecules for drug discovery.
Conclusion
The synthetic route starting from this compound provides a robust and versatile platform for the generation of a wide array of novel quinazoline derivatives. The strategic and sequential manipulation of the functional groups on the starting material allows for the introduction of chemical diversity at key positions of the quinazoline scaffold. The protocols outlined in this application note are designed to be reproducible and can be adapted for the synthesis of a library of compounds for screening in various drug discovery programs. The insights into the rationale behind the experimental choices aim to empower researchers to troubleshoot and optimize these synthetic procedures for their specific research goals.
Application Notes & Protocols: Strategic Amide Coupling of 6-Amino-2-bromo-3-fluoro-benzoic acid
Introduction: Navigating the Challenges of a Multifunctional Building Block
6-Amino-2-bromo-3-fluoro-benzoic acid is a highly functionalized aromatic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amine, a carboxylic acid, and two distinct halogens, offers multiple points for diversification in the synthesis of complex molecular architectures.[1] The presence of fluorine can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for cross-coupling reactions.[2][3]
However, the very features that make this molecule valuable also present distinct challenges for one of the most fundamental transformations in drug development: amide bond formation. The successful coupling of this compound with a primary or secondary amine requires a carefully considered strategy to navigate competing reactivity, steric hindrance, and electronic effects.
This guide provides an in-depth analysis of the key experimental parameters, offers field-proven protocols, and explains the causality behind methodological choices to ensure robust and reproducible amide coupling outcomes.
The Inherent Challenges of this compound
A successful coupling strategy must account for the molecule's intrinsic properties, which can complicate the reaction.
-
Risk of Self-Polymerization: As an anthranilic acid derivative, the molecule contains both a nucleophilic amino group and an electrophilic carboxylic acid.[4] Under activation conditions, this can lead to intermolecular self-coupling, reducing the yield of the desired product.
-
Steric Hindrance: The bromine atom at the ortho-position to the carboxylic acid creates significant steric bulk. This hindrance can impede the approach of the coupling reagent and the incoming amine, slowing down the rate of the desired reaction.[5][6][7]
-
Electronic Effects: The electron-withdrawing nature of the fluorine and bromine atoms increases the acidity of the carboxylic acid, which is favorable for activation.[2][8] However, these effects also decrease the nucleophilicity of the appended amine, a critical factor to consider if this group were the reaction partner. This electronic pull is a key consideration when selecting the coupling reagent's potency.
Caption: Key structural features and associated challenges in amide coupling.
The Core Components: A Mechanistic Rationale
The success of the amide coupling hinges on the interplay between the coupling reagent, base, and solvent. The choice of each component should be a deliberate one, designed to maximize the formation of the desired product while minimizing side reactions.
The Coupling Reagent: Activating the Carboxyl Group
The primary role of the coupling reagent is to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby forming a highly reactive acylating agent. For a challenging substrate like this, uronium/aminium salt-based reagents are often the first choice due to their high reactivity and rapid reaction times.[9]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This is a highly effective and widely used reagent, particularly for difficult couplings.[9] It reacts with the carboxylate to form a highly reactive OAt-active ester. The inclusion of the aza-benzotriazole moiety (HOAt) is known to accelerate the coupling and reduce racemization compared to its HOBt-based analogue, HBTU.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A cost-effective and common water-soluble carbodiimide. EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate.[10] This intermediate is prone to side reactions. Therefore, EDC is almost always used with an additive.
-
Additives (HOBt/HOAt): When using carbodiimides like EDC, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are essential.[11] They act as nucleophilic traps for the reactive O-acylisourea intermediate, converting it into a more stable and less racemization-prone active ester. This HOBt- or HOAt-ester is then cleanly converted to the amide upon reaction with the amine.[9]
Caption: Simplified mechanism for HATU-mediated amide coupling.
The Base: A Non-Nucleophilic Proton Scavenger
A non-nucleophilic organic base is critical. Its primary functions are to deprotonate the carboxylic acid to form the more reactive carboxylate anion and to neutralize the acidic byproducts generated during the reaction (e.g., hexafluorophosphate or hydrochloride salts).[12][13]
-
DIPEA (Diisopropylethylamine): The most common choice. Its bulky ethyl and isopropyl groups render it non-nucleophilic, preventing it from competing with the desired amine in reacting with the activated acid.[13]
-
Triethylamine (TEA) or N-Methylmorpholine (NMM): Also viable options, though they are slightly more nucleophilic than DIPEA and may be less ideal for highly sensitive or sterically hindered substrates.[13]
The Solvent: Creating the Right Environment
The solvent must be polar and aprotic to dissolve all reactants and facilitate the ionic interactions during the reaction. It must also be anhydrous, as water will hydrolyze the activated intermediate back to the carboxylic acid.
-
DMF (N,N-Dimethylformamide): An excellent solvent with a high boiling point that can dissolve a wide range of organic molecules.
-
DCM (Dichloromethane): A lower-boiling point option, useful for reactions at or below room temperature. Its volatility makes for easier removal during workup.
-
Acetonitrile (ACN): Another effective polar aprotic solvent.
Comparative Summary of Common Coupling Conditions
| Coupling System | Base (eq.) | Solvent | Temp. (°C) | Typical Time (h) | Key Advantages & Considerations |
| HATU | DIPEA (2.0-3.0) | DMF, DCM | 0 to 23 | 1-4 | High reactivity, fast, good for hindered substrates. Byproduct can be difficult to remove.[9][13] |
| EDC / HOBt | DIPEA (2.0-3.0) | DMF, DCM | 0 to 23 | 4-16 | Cost-effective, water-soluble byproducts are easily removed. Slower than HATU.[14][15][16] |
| PyBOP | DIPEA (2.0-3.0) | DMF | 0 to 23 | 2-8 | Phosphonium-based; avoids guanidinylation side products. Generates carcinogenic HMPA byproduct.[17] |
| Acyl Fluoride | DIPEA / Pyridine | DCM, THF | 23 to 70 | 2-12 | Excellent for highly hindered and electron-deficient partners. Requires a fluorinating agent (e.g., Cyanuric Fluoride).[6][7] |
Experimental Protocols
The following protocols are designed as robust starting points. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amine coupling partners.
General Experimental Workflow
Caption: General workflow for amide coupling reactions.
Protocol 1: High-Reactivity Coupling using HATU
This protocol is recommended for sterically hindered or electron-deficient amine partners where high reactivity is required. The pre-activation step is crucial to minimize self-polymerization of the benzoic acid.[13]
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add DIPEA (2.5 eq) to the stirred solution.
-
Add HATU (1.1 eq) in one portion. Stir the mixture at 0 °C for 15-30 minutes. This "pre-activation" step is critical to form the active ester before the amine is introduced.[13]
-
In a separate vial, dissolve the amine coupling partner (1.1 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the pre-activated acid mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by pouring it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.
Protocol 2: Cost-Effective Coupling using EDC/HOBt
This method is a reliable and more economical alternative, suitable for a wide range of amines. Reaction times are typically longer than with HATU.
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DCM or DMF
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine coupling partner (1.1 eq).
-
Dissolve the solids in anhydrous DMF or DCM (approx. 0.1 M).
-
Add DIPEA (2.5 eq) to the mixture.
-
Cool the reaction flask to 0 °C in an ice-water bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. Adding it in portions helps to control any exotherm.
-
Allow the reaction to slowly warm to room temperature.
-
Stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.
-
Follow steps 10-14 from Protocol 1 for reaction workup and purification. The water-soluble urea byproduct from EDC will be removed during the aqueous washes.[11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficient activation of the carboxylic acid.2. Poor nucleophilicity of the amine partner.3. Reagents (especially solvent) are not anhydrous. | 1. Switch to a more powerful coupling reagent like HATU.[9]2. Increase reaction temperature (e.g., to 40-50 °C) or extend reaction time.3. Ensure all glassware is oven-dried and use fresh, anhydrous solvents. |
| Self-Coupling Product Observed | The activated benzoic acid is reacting with the free amine of another benzoic acid molecule. | Employ the "pre-activation" technique described in Protocol 1. Activate the acid for 15-30 min before adding the amine partner.[13] |
| Guanidinylation of Amine | A known side reaction where uronium reagents (HATU, HBTU) react directly with the amine.[13] | 1. Use the pre-activation method.2. Ensure the carboxylic acid is fully dissolved before adding HATU.3. Switch to a phosphonium-based (e.g., PyBOP) or carbodiimide-based (EDC) reagent.[17] |
| Difficult Purification | Byproducts from coupling reagents (tetramethylurea from HATU, dicyclohexylurea from DCC) co-elute with the product. | 1. Use EDC, as its urea byproduct is water-soluble and easily removed by aqueous workup.[11]2. Optimize chromatography conditions (try different solvent systems or gradients). |
References
- 1. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. thieme.de [thieme.de]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 17. hepatochem.com [hepatochem.com]
Application Notes: The Strategic Utility of 6-Amino-2-bromo-3-fluoro-benzoic Acid in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Quest for Precision in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[1][2] The success of these inhibitors hinges on the medicinal chemist's ability to craft molecules with high potency, selectivity, and favorable pharmacokinetic properties. This requires access to sophisticated, highly functionalized chemical building blocks that serve as versatile starting points for complex molecular architectures.[3][4]
6-Amino-2-bromo-3-fluoro-benzoic acid (CAS: 1623461-06-2) is one such advanced intermediate. Its unique arrangement of functional groups—an amino group for cyclization or amidation, a carboxylic acid for amide coupling, a bromine atom for cross-coupling, and a fluorine atom for electronic modulation—provides a powerful toolkit for drug discovery.[5] The strategic placement of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity through specific electronic interactions.[6]
This guide provides an in-depth look at the application of this compound in the synthesis of kinase inhibitors, with a focus on Bruton's Tyrosine Kinase (BTK) inhibitors as a representative and clinically significant class. We will explore the strategic value of this building block, provide detailed synthetic protocols, and discuss the underlying biological context.
Part 1: Strategic Value of the this compound Scaffold
The specific substitution pattern of this benzoic acid derivative is not accidental; it is designed to provide maximum synthetic flexibility and to impart desirable properties to the final inhibitor. Each functional group serves a distinct and critical purpose.
-
Carboxylic Acid (Position 1): This is the primary and most reliable handle for forming robust amide bonds, a ubiquitous linkage in kinase inhibitors that often mimics peptide bonds to interact with the kinase hinge region.
-
Bromo Group (Position 2): As an ortho substituent to the carboxylic acid, this halogen is a key handle for late-stage diversification via metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the systematic exploration of the solvent-exposed regions of the ATP-binding pocket to enhance potency and selectivity.
-
Fluoro Group (Position 3): The electron-withdrawing nature of fluorine modulates the pKa and nucleophilicity of the adjacent amino group. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic attack at that position, increasing the drug's half-life.[6] In the final inhibitor, the fluorine atom can also act as a hydrogen bond acceptor, forming crucial interactions with the target kinase.
-
Amino Group (Position 6): This group is a versatile nucleophile. It can be acylated to introduce side chains or, more strategically, used as an integral part of a ring-forming condensation reaction to build the core heterocyclic scaffold of the inhibitor.
Caption: Key reactive handles on the this compound scaffold.
Part 2: The Target Kinase - Bruton's Tyrosine Kinase (BTK)
BTK is a non-receptor tyrosine kinase from the Tec family that plays an indispensable role in B-cell receptor (BCR) signaling.[7][8] Upon BCR activation, BTK is phosphorylated, triggering a downstream cascade that promotes B-cell proliferation, differentiation, and survival.[9] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, making BTK a prime therapeutic target.[7][10] Inhibiting BTK effectively shuts down this survival signal, leading to apoptosis of the malignant cells.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
Part 3: Application Protocol: Synthesis of a BTK Inhibitor Precursor
The following protocol outlines a representative synthesis of a key intermediate for a BTK inhibitor, modeled after the synthesis of Acalabrutinib.[11][12][13] This multi-step sequence demonstrates how each functional group on this compound can be leveraged to construct a complex heterocyclic core.
Experimental Workflow Diagram
References
- 1. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US10800787B2 - Process for the preparation of acalabrutinib - Google Patents [patents.google.com]
- 12. WO2019090269A1 - Processes to produce acalabrutinib - Google Patents [patents.google.com]
- 13. WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]
Application Note and Protocol: Suzuki-Miyaura Coupling with 6-Amino-2-bromo-3-fluoro-benzoic acid
An Application Guide for the Synthesis of Biaryl Aminobenzoic Acids
Introduction: The Strategic Importance of Fluorinated Biaryl Amines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2] Its application is particularly profound in drug discovery and development, where the creation of biaryl and heteroaryl scaffolds is a frequent necessity.[3][4] This guide focuses on a specific, yet challenging, substrate: 6-Amino-2-bromo-3-fluoro-benzoic acid .
This molecule is a valuable building block, incorporating several functional groups that present both synthetic challenges and strategic advantages:
-
The Aryl Bromide: A reliable handle for palladium-catalyzed cross-coupling.
-
The Amino Group: A potent electron-donating group that can modulate the electronic properties of the aromatic ring and serve as a key pharmacophoric feature or a point for further derivatization.
-
The Fluoro Group: A common bioisostere in medicinal chemistry used to enhance metabolic stability, binding affinity, and modulate physicochemical properties like pKa.[2][5]
-
The Carboxylic Acid: A versatile functional group that can participate in hydrogen bonding or be used as a handle for amide bond formation.
-
Substitution Pattern: The ortho-position of the bromine relative to the carboxylic acid introduces steric considerations that must be addressed through careful selection of catalytic components.
This document provides a detailed experimental protocol, explains the rationale behind procedural choices, and offers troubleshooting guidance for the successful Suzuki-Miyaura coupling of this trifunctionalized arene.
The Reaction Principle: Unpacking the Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organohalide with an organoboron species, typically a boronic acid or its ester, in the presence of a base.[1][6][7] The reaction proceeds via a well-established catalytic cycle involving three fundamental steps.[1][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step and results in the formation of a Pd(II) complex.[1]
-
Transmetalation: In this crucial step, the organic moiety from the boronic acid is transferred to the palladium center. This process requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][9][10]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple to form the new C-C bond of the biaryl product, simultaneously regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a representative partner, phenylboronic acid. Optimization may be necessary for other boronic acids.
Materials and Equipment
| Reagents | Equipment |
| This compound (1.0 eq) | Schlenk flask or microwave vial |
| Arylboronic Acid (1.2 - 1.5 eq) | Magnetic stirrer hotplate |
| Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%) | Condenser and inert gas line (Ar or N₂) |
| SPhos ligand (4-10 mol%) | Rubber septa and syringes |
| Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq) | Standard laboratory glassware |
| Anhydrous 1,4-Dioxane | TLC plates and developing chamber |
| Degassed Deionized Water | Rotary evaporator |
| Ethyl Acetate (for extraction) | Silica gel for column chromatography |
| 1M Hydrochloric Acid (HCl) | |
| Saturated Sodium Chloride (Brine) | |
| Anhydrous Sodium Sulfate (Na₂SO₄) |
Rationale for Reagent Selection
-
Palladium Pre-catalyst & Ligand: The substrate is both sterically hindered (ortho-substituted) and electronically modified by the amino and fluoro groups. A highly active catalyst system is therefore recommended. The combination of Pd(OAc)₂ with a bulky, electron-rich Buchwald phosphine ligand like SPhos is highly effective for coupling challenging aryl halides, overcoming steric hindrance and promoting the crucial reductive elimination step.[11][12]
-
Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is highly effective in Suzuki couplings, particularly for substrates that may be sensitive to stronger bases.[8] It effectively promotes the formation of the reactive boronate species required for transmetalation.[9]
-
Solvent System: A biphasic mixture of 1,4-Dioxane and water is a common and effective solvent system.[7][13] Dioxane solubilizes the organic components and the ligand, while water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.[14] The solvent choice can significantly influence reaction rates and outcomes.[15][16]
Step-by-Step Procedure
Caption: A streamlined workflow for the Suzuki coupling procedure.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (3.0 eq). In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%) and the SPhos ligand (6 mol%) and add them to the flask. Seal the flask with a rubber septum.[4][13]
-
Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add the anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 ratio) via syringe. Degas the resulting suspension by bubbling the inert gas through the liquid for 15-20 minutes.[4][17] This step is critical to remove oxygen, which can deactivate the catalyst.[18]
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously overnight (12-24 hours). Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.[17]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water. Carefully acidify the aqueous layer to a pH of ~3-4 with 1M HCl to ensure the carboxylic acid product is protonated. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[4][19]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[4] The crude product can then be purified by flash column chromatography on silica gel to yield the pure product.[6][17]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Perform all manipulations in a well-ventilated chemical fume hood.
-
Reagent Handling: this compound is classified as an irritant and is harmful if swallowed.[20] Palladium catalysts and phosphine ligands can be toxic and/or air-sensitive. Solvents like 1,4-dioxane are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.[21][22][23]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of aminobromobenzoic acids, which can serve as a baseline for optimization.
| Aryl Boronic Acid Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent (v/v) | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | >90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 85-95 |
| 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (3) | THF/H₂O (3:1) | 80 | 12 | >90 |
| Cyclopropylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 |
Table compiled from representative literature procedures for similar substrates for illustrative purposes.[13] Yields are highly dependent on the specific boronic acid partner and reaction scale.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficient degassing (presence of O₂).3. Inappropriate base or solvent.4. Low reaction temperature. | 1. Use fresh palladium pre-catalyst and ligand.2. Ensure the solvent is thoroughly degassed and maintain a positive inert gas pressure.3. Screen alternative bases (e.g., Cs₂CO₃) or solvent systems (e.g., Toluene/H₂O, 2-MeTHF).4. Increase the reaction temperature in 10 °C increments. |
| Significant Side Products | 1. Homocoupling: Coupling of two boronic acid molecules, often due to oxygen.2. Protodeboronation: Replacement of the boronic acid group with hydrogen.3. Dehalogenation: Replacement of the bromine on the starting material with hydrogen. | 1. Improve the degassing procedure.[18]2. Use high-purity boronic acid; avoid excessively high temperatures or prolonged reaction times.[18][24][25]3. Ensure a high-quality catalyst and thoroughly degassed system. |
| Difficult Purification | 1. Product co-elutes with starting material or byproducts.2. Product has poor solubility. | 1. Adjust the polarity of the eluent for column chromatography. Consider an alternative stationary phase if necessary.2. If the product is a stable solid, attempt recrystallization from a suitable solvent system. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for synthesizing functionalized biaryl aminobenzoic acids, which are valuable scaffolds in medicinal chemistry. Success hinges on the careful selection of a highly active catalyst system, an appropriate base, and rigorous adherence to anaerobic reaction conditions. The protocol and insights provided in this guide offer a solid foundation for researchers to build upon, enabling the efficient and reliable synthesis of these important molecular targets.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. rose-hulman.edu [rose-hulman.edu]
- 20. 6-Amino-3-bromo-2-fluorobenzoic acid | C7H5BrFNO2 | CID 67080905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. assets.thermofisher.com [assets.thermofisher.com]
- 22. fishersci.com [fishersci.com]
- 23. fishersci.com [fishersci.com]
- 24. Yoneda Labs [yonedalabs.com]
- 25. nbinno.com [nbinno.com]
Topic: Versatile Strategies for the Derivatization of the Amino Group of 6-Amino-2-bromo-3-fluoro-benzoic Acid
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Polysubstituted Anthranilic Acid Scaffold
6-Amino-2-bromo-3-fluoro-benzoic acid is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern—featuring an amino group for derivatization, a carboxylic acid for modulating solubility and forming key interactions, and strategically placed bromo and fluoro atoms—makes it a versatile starting material for constructing novel molecular entities. The bromine atom, in particular, serves as a valuable handle for further diversification through cross-coupling reactions.
Derivatization of the 6-amino group is a critical step in exploring the structure-activity relationships (SAR) of compound libraries based on this scaffold. By converting the primary amine into amides, sulfonamides, or substituted amines, researchers can finely tune a molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, metabolic stability, and target-binding affinity.
This application note provides a comprehensive guide to the primary methods for derivatizing the amino group of this compound. As Senior Application Scientists, we move beyond simple step-by-step instructions to explain the underlying chemical principles and strategic considerations, ensuring robust and reproducible outcomes in your research.
Part 1: Core Strategic Considerations
The Challenge of a Deactivated Nucleophile
A primary consideration when working with this substrate is the reduced nucleophilicity of the 6-amino group. The combined electron-withdrawing effects of the ortho-bromo, meta-fluoro, and para-carboxylic acid substituents significantly decrease the electron density on the nitrogen atom. This deactivation means that standard amidation or sulfonylation conditions may be sluggish and result in low yields.[1][2] Therefore, protocols must be selected or optimized specifically for electron-deficient anilines.
The Duality of the Carboxylic Acid: Protection vs. Direct Use
The carboxylic acid moiety presents a strategic choice. While it is a key pharmacophoric feature, its presence can complicate the derivatization of the amino group.
-
Side Reactions: In coupling reactions designed to form amides from an external carboxylic acid, the benzoic acid of the starting material could compete, leading to oligomerization.
-
Reagent Consumption: Acidic protons can quench bases or organometallic reagents used in subsequent steps.
For these reasons, a common and often necessary strategy is to first protect the carboxylic acid, typically as a methyl or ethyl ester. This is a reversible modification that masks the reactivity of the carboxyl group, allowing for clean and efficient derivatization of the amine.[3] The ester can then be hydrolyzed in a final step to reveal the free carboxylic acid.
Part 2: Experimental Workflows and Protocols
This section details the protocols for the protection of the carboxylic acid followed by three robust methods for the derivatization of the amino group.
Workflow Overview: A Modular Approach to Derivatization
The overall synthetic strategy is designed to be modular, allowing for the creation of a diverse library of compounds from a common intermediate. The workflow involves an initial protection step, followed by the chosen derivatization, and concludes with deprotection.
Diagram 1: Modular workflow for derivatization.
Protocol 1: Carboxylic Acid Protection via Fischer Esterification
This protocol converts the carboxylic acid to its methyl ester, creating a stable intermediate for subsequent reactions.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Suspend this compound (1.0 equiv) in anhydrous methanol (10-20 mL per gram of starting material) in a round-bottom flask.
-
Cool the stirred suspension in an ice bath (0 °C).
-
Slowly add concentrated H₂SO₄ (0.1-0.2 equiv) dropwise.
-
Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65 °C) for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Redissolve the residue in Ethyl Acetate and water.
-
Carefully neutralize the aqueous layer by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester, which can be purified by column chromatography if necessary.
Protocol 2.1: Acylation for Amide Synthesis
Due to the electron-deficient nature of the amine, standard peptide coupling reagents are recommended over the use of acyl chlorides, which may require harsh conditions.[1] This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) and 4-Dimethylaminopyridine (DMAP), a proven method for coupling with unreactive amines.[4]
Diagram 2: Acylation via EDC Coupling.
Materials:
-
Methyl 6-amino-2-bromo-3-fluorobenzoate (1.0 equiv)
-
Carboxylic acid of interest (R-COOH, 1.1 equiv)
-
EDC hydrochloride (1.2 equiv)
-
HOBt (catalytic, 0.1 equiv)
-
DMAP (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
-
Acetonitrile (MeCN), anhydrous
Step-by-Step Methodology:
-
To a stirred solution of the desired carboxylic acid (1.1 equiv), EDC (1.2 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv) in anhydrous acetonitrile, add DIPEA (2.0 equiv).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add Methyl 6-amino-2-bromo-3-fluorobenzoate (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.
-
Upon completion, quench the reaction with water and extract with Ethyl Acetate.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting amide by flash column chromatography.
| Parameter | Condition A (Acyl Chloride) | Condition B (EDC Coupling) |
| Electrophile | R-COCl | R-COOH |
| Reagents | Pyridine or TEA | EDC, HOBt, DMAP, DIPEA |
| Solvent | DCM or THF | Acetonitrile or DMF |
| Temperature | 0 °C to reflux | Room Temperature |
| Pros | High reactivity | Milder conditions, broad scope |
| Cons | Potentially harsh, HCl byproduct | More complex, costlier reagents |
Table 1: Comparison of Acylation Methodologies.
Protocol 2.2: Sulfonylation for Sulfonamide Synthesis
The reaction of an amine with a sulfonyl chloride, often called the Hinsberg reaction, is a reliable method for synthesizing sulfonamides. The use of a base is critical to neutralize the HCl generated during the reaction.[5]
Diagram 3: Sulfonylation via Sulfonyl Chloride.
Materials:
-
Methyl 6-amino-2-bromo-3-fluorobenzoate (1.0 equiv)
-
Sulfonyl chloride of interest (R-SO₂Cl, 1.2 equiv)
-
Pyridine or Triethylamine (TEA) (2-3 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Dissolve Methyl 6-amino-2-bromo-3-fluorobenzoate (1.0 equiv) in anhydrous DCM in a round-bottom flask.
-
Add pyridine (2.0-3.0 equiv) and cool the mixture to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.2 equiv), either neat or as a solution in DCM, dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
Quench the reaction by adding 1 M HCl and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude sulfonamide by flash column chromatography or recrystallization.
Protocol 2.3: Reductive Amination for N-Alkylation
Reductive amination is a powerful one-pot method to form secondary or tertiary amines by reacting a primary amine with an aldehyde or ketone in the presence of a mild reducing agent.[6][7] Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is selective for the reduction of the intermediate iminium ion over the starting carbonyl compound.[8]
Diagram 4: Reductive Amination Pathway.
Materials:
-
Methyl 6-amino-2-bromo-3-fluorobenzoate (1.0 equiv)
-
Aldehyde or Ketone (1.1-1.5 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (AcOH, catalytic)
Step-by-Step Methodology:
-
Combine Methyl 6-amino-2-bromo-3-fluorobenzoate (1.0 equiv), the desired aldehyde or ketone (1.1 equiv), and a catalytic amount of acetic acid in DCE in a round-bottom flask.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirred mixture. Be cautious of initial gas evolution.
-
Stir the reaction at room temperature for 6-24 hours until TLC analysis indicates the consumption of the starting amine.
-
Carefully quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the mixture with DCM or EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the desired N-alkylated product by flash column chromatography.
| Reducing Agent | Typical Solvent | pH Condition | Key Advantage |
| NaBH(OAc)₃ | DCE, THF | Mildly Acidic | High selectivity, mild, general use |
| NaBH₃CN | Methanol | Mildly Acidic | Effective, but highly toxic cyanide |
| H₂/Pd-C | Ethanol, EtOAc | Neutral | "Green" but requires H₂ gas setup |
Table 2: Comparison of Reducing Agents for Reductive Amination.
Protocol 3: Ester Deprotection via Saponification
The final step is to hydrolyze the methyl ester to regenerate the carboxylic acid, yielding the final target compound.
Materials:
-
Derivatized methyl ester (from Protocol 2.1, 2.2, or 2.3)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
1 M Hydrochloric Acid (HCl)
Step-by-Step Methodology:
-
Dissolve the ester (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0-3.0 equiv) and stir the mixture at room temperature for 2-8 hours. Monitor the disappearance of the starting material by TLC.
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1 M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Alternatively, if a solid does not precipitate, extract the acidified solution with Ethyl Acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the final product.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. Protective Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. gctlc.org [gctlc.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
Troubleshooting & Optimization
optimizing reaction yield for 6-Amino-2-bromo-3-fluoro-benzoic acid synthesis
Technical Support Center: Synthesis of 6-Amino-2-bromo-3-fluoro-benzoic acid
Introduction: Welcome to the technical support center for the synthesis of this compound. This molecule is a valuable building block in medicinal chemistry and drug development, prized for its specific substitution pattern that allows for diverse downstream modifications. The synthesis, while conceptually straightforward, presents several challenges where yield and purity can be compromised. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively. We will explore a common synthetic route, troubleshoot potential issues with in-depth scientific explanations, and provide optimized protocols to enhance your success.
Recommended Synthetic Pathway
The most logical and controllable route to synthesize this compound involves a two-step process starting from 2-bromo-3-fluorobenzoic acid:
-
Regioselective Nitration: An electrophilic aromatic substitution to install a nitro group at the C6 position, yielding 2-bromo-3-fluoro-6-nitrobenzoic acid.
-
Nitro Group Reduction: A chemoselective reduction of the nitro group to an amine, affording the final product.
The regioselectivity in the first step is dictated by the combined directing effects of the substituents on the starting material. The fluorine and bromine atoms are ortho, para-directing, while the carboxylic acid group is meta-directing. The C6 position is favorably para to the fluorine, ortho to the bromine, and meta to the carboxylic acid, making it the most electronically activated and sterically accessible site for nitration.
Caption: Proposed two-step synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Part 1: Nitration of 2-Bromo-3-fluorobenzoic Acid
Question 1: My nitration yield is very low, or I recovered mostly starting material. What are the common causes and how can I improve the conversion?
Answer: Low conversion in this nitration step is typically related to insufficient activation of the electrophile (the nitronium ion, NO₂⁺) or deactivation of the aromatic ring.
-
Causality: The reaction proceeds via electrophilic aromatic substitution. The nitronium ion is generated from nitric acid by the stronger acid, sulfuric acid. The aromatic ring, substituted with three electron-withdrawing groups (-F, -Br, -COOH), is significantly deactivated, making it less nucleophilic and requiring forcing conditions to react. If the conditions are too mild, the reaction will not proceed efficiently.
-
Troubleshooting Steps:
-
Acid Mixture & Ratio: Ensure you are using a sufficiently strong nitrating medium. A standard mixture is concentrated H₂SO₄ and fuming HNO₃. The sulfuric acid must be in significant excess to fully protonate the nitric acid and generate the nitronium ion.
-
Temperature Control: While the reaction is exothermic and requires initial cooling (typically 0-5 °C) during the addition of reagents, the deactivated ring may require gentle heating to drive the reaction to completion. After the initial addition, allowing the reaction to slowly warm to room temperature or even gently heating to 40-50 °C can significantly improve yield. Monitor the reaction by TLC to avoid byproduct formation at higher temperatures.
-
Reaction Time: Deactivated rings react slowly. A reaction time of 1-2 hours might be insufficient. Consider extending the reaction time to 4-6 hours or even overnight, monitoring progress by TLC.
-
Optimized Nitration Conditions Table:
| Parameter | Standard Condition | Optimized for Deactivated Ring | Rationale |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Fuming HNO₃ / Conc. H₂SO₄ | Increases the concentration of the NO₂⁺ electrophile. |
| Acid Ratio | 1:2 (HNO₃:H₂SO₄) | 1:4 to 1:5 (HNO₃:H₂SO₄) | Shifts the equilibrium towards nitronium ion formation. |
| Temperature | 0-10 °C | Add at 0-5 °C, then allow to warm to RT or heat to 40-50 °C. | Overcomes the activation energy barrier of the deactivated ring. |
| Time | 1-3 hours | 4-12 hours | Allows the slow reaction to proceed to completion. |
Question 2: I've obtained a mixture of isomers from the nitration step. How can I improve regioselectivity and purify the desired 6-nitro product?
Answer: While the 6-position is electronically favored, minor isomers (like the 4-nitro product) can form. Improving regioselectivity is a matter of fine-tuning reaction conditions, but purification is often necessary.
-
Causality: Isomer formation occurs when other positions on the ring compete in the reaction. The 4-position, for instance, is para to the bromine and ortho to the fluorine, making it another potential, albeit less likely, site of attack. Higher reaction temperatures can sometimes decrease selectivity by providing enough energy to overcome the activation barrier for less-favored isomers.
-
Troubleshooting & Purification Protocol:
-
Improve Selectivity: Maintain the lowest possible temperature that still affords a reasonable reaction rate. Add the nitric acid slowly to the solution of the substrate in sulfuric acid at 0-5 °C to minimize localized temperature spikes.
-
Purification via Recrystallization: The desired 2-bromo-3-fluoro-6-nitrobenzoic acid and other isomers will have different polarities and crystal lattice energies. Recrystallization is often effective.
-
Step-by-Step Protocol:
-
After quenching the reaction on ice and filtering the crude solid, wash it thoroughly with cold water to remove residual acid.
-
Dissolve the crude solid in a minimal amount of a hot solvent system, such as ethanol/water or acetic acid/water.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
The desired isomer should crystallize out. The purity of the crystals can be checked via melting point and HPLC. If impurities persist, a second recrystallization may be necessary.
-
-
-
Part 2: Reduction of 2-Bromo-3-fluoro-6-nitrobenzoic Acid
Question 3: The reduction of the nitro group is incomplete. How can I drive it to completion?
Answer: Incomplete reduction is a common issue and usually points to problems with the reducing agent's activity, stoichiometry, or reaction conditions.
-
Causality: The reduction of a nitro group to an amine is a six-electron process that occurs on the surface of a metal catalyst (like Fe, Sn, or Pd) or via a dissolving metal mechanism. If the metal surface is passivated (e.g., by an oxide layer) or if there isn't enough of the reducing agent or proton source, the reaction can stall.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: For substrates with sensitive functional groups like halogens, metal/acid combinations are often preferred over catalytic hydrogenation. A combination of iron powder and ammonium chloride in an ethanol/water mixture is a robust and mild system that often avoids side reactions like dehalogenation.[1]
-
Activate the Metal: If using iron or tin, pre-treatment with dilute HCl can help remove the passivating oxide layer and increase reactivity.
-
Stoichiometry: Ensure a sufficient excess of the metal reductant. For iron, 3-5 equivalents relative to the nitro compound are typically required.
-
pH and Temperature: The reduction is often faster at elevated temperatures. Refluxing the reaction mixture is common. The presence of an acid or a salt like NH₄Cl provides the necessary protons for the reaction.
-
Comparison of Reduction Methods Table:
| Method | Pro | Con | Recommended For |
| Fe / NH₄Cl or AcOH | High chemoselectivity, inexpensive, good for halogenated compounds. | Heterogeneous, requires filtration of iron salts. | This synthesis , due to the presence of bromine. |
| SnCl₂ / HCl | Homogeneous, strong reducing agent. | Work-up can be difficult, requires large amounts of base. | When other methods fail. |
| H₂ / Pd-C | Clean reaction, easy work-up (filtration). | Risk of dehalogenation (debromination), requires specialized equipment. | Non-halogenated analogs. |
Question 4: I'm observing significant debromination during the reduction step. Why is this happening and how can I prevent it?
Answer: Debromination is a known side reaction, particularly during catalytic hydrogenation.
-
Causality: The palladium catalyst used in catalytic hydrogenation (H₂/Pd-C) is highly active and can catalyze the hydrogenolysis (cleavage) of the carbon-bromine bond, especially on an electron-rich aromatic ring.[2]
-
Solution: Avoid catalytic hydrogenation. The most reliable method to prevent this is to switch to a different reducing system.
-
Primary Recommendation: Use iron powder with ammonium chloride in a solvent like ethanol/water or iron powder in acetic acid . This system is highly selective for the nitro group and rarely causes dehalogenation.
-
Alternative: Tin(II) chloride (SnCl₂) in concentrated HCl is also effective and avoids dehalogenation, though the work-up can be more complex due to the formation of tin salts.
-
References
Technical Support Center: Synthesis of 6-Amino-2-bromo-3-fluoro-benzoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-2-bromo-3-fluoro-benzoic acid. As a Senior Application Scientist, this document synthesizes my field experience with established chemical principles to provide a practical, in-depth resource for troubleshooting common issues, particularly the formation of byproducts, encountered during this multi-step synthesis. The protocols and advice herein are structured to be self-validating, grounded in established reaction mechanisms, and supported by scientific literature.
Understanding the Synthetic Pathway and Potential Pitfalls
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield of the final product. A common and logical synthetic route commences with 3-fluorobenzoic acid, proceeding through nitration, bromination, and finally, reduction of the nitro group. Each of these electrophilic substitution and reduction steps is susceptible to the formation of byproducts, primarily due to the complex interplay of directing effects of the substituents on the benzene ring.
This guide will address the challenges at each stage, offering insights into the causality of byproduct formation and providing actionable troubleshooting strategies.
Visualizing the Synthetic Pathway and Byproduct Formation
To better understand the synthetic process and the critical junctures where byproducts can arise, the following workflow diagram illustrates the key transformations and potential side reactions.
Caption: Synthetic pathway for this compound, highlighting stages of potential byproduct formation.
Troubleshooting Guide: Common Byproducts and Solutions
This section provides a detailed breakdown of common issues, their root causes related to byproduct formation, and recommended solutions at each stage of the synthesis.
| Observed Issue | Potential Cause (Byproduct Formation) | Recommended Solutions & Scientific Rationale |
| Step 1: Nitration | ||
| Complex mixture of products observed by TLC/LC-MS after nitration. | Formation of multiple nitrated isomers. The starting material, 3-fluorobenzoic acid, has competing directing effects. The fluorine atom is an ortho, para-director, while the carboxylic acid group is a meta-director.[1][2][3][4] This leads to a mixture of isomers, primarily 3-fluoro-2-nitrobenzoic acid, 3-fluoro-4-nitrobenzoic acid, and 3-fluoro-6-nitrobenzoic acid. | Optimize Reaction Conditions: Carefully control the reaction temperature (typically low temperatures, e.g., 0-5 °C) and the rate of addition of the nitrating agent to improve regioselectivity. Purification: Employ fractional crystallization or column chromatography to isolate the desired isomer before proceeding to the next step. The solubility differences between the isomers can be exploited for separation. |
| Low yield of the desired nitrated product. | Suboptimal reaction conditions favoring undesired isomers or starting material recovery. The reaction may not have gone to completion, or the conditions may favor the formation of a more stable but undesired isomer. | Increase Reaction Time/Temperature with Caution: Gradually increase the reaction time or temperature while monitoring the reaction progress by TLC or LC-MS to avoid the formation of dinitrated byproducts. Choice of Nitrating Agent: Consider alternative nitrating agents that may offer better regioselectivity for this specific substrate. |
| Step 2: Bromination | ||
| Multiple spots on TLC/LC-MS after bromination, indicating a mixture of brominated products. | Formation of isomeric bromination byproducts. The directing effects of the fluorine, nitro, and carboxylic acid groups on the nitrated intermediate will dictate the position of bromination. This can lead to the formation of several isomers. | Careful Selection of Brominating Agent: N-Bromosuccinimide (NBS) with a suitable catalyst can sometimes offer higher regioselectivity compared to Br₂/FeBr₃.[5] Protecting Groups: Although more synthetically demanding, protecting the carboxylic acid as an ester could alter the electronic properties and potentially improve the regioselectivity of the bromination. Thorough Purification: Meticulous purification by column chromatography or preparative HPLC is often necessary to isolate the desired isomer. |
| Presence of di- or poly-brominated species. | Over-bromination of the aromatic ring. The reaction conditions (e.g., excess brominating agent, prolonged reaction time, or elevated temperature) may be too harsh, leading to multiple bromine additions. | Stoichiometric Control: Use a precise stoichiometric amount of the brominating agent. Control Reaction Time and Temperature: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further bromination. |
| Step 3: Reduction | ||
| The final product is off-color (e.g., yellow, brown) and shows multiple impurities. | Incomplete reduction of the nitro group. Common byproducts of nitro group reduction include the corresponding nitroso and hydroxylamine intermediates.[6][7] These can be colored and are often reactive. | Choice of Reducing Agent: For a clean reduction, catalytic hydrogenation (H₂/Pd-C) is often preferred.[8] If using metal/acid reductants like SnCl₂/HCl, ensure sufficient equivalents of the reducing agent and adequate reaction time.[6][9] Monitor Reaction to Completion: Use TLC to monitor the disappearance of the starting material and any intermediates. |
| Presence of high molecular weight impurities. | Formation of azo or azoxy compounds. This is particularly a risk with certain reducing agents, like LiAlH₄ with aromatic nitro compounds, or under specific pH conditions during metal/acid reductions.[8] | Select a Suitable Reducing Agent: Avoid reducing agents known to promote the formation of azo compounds for aromatic nitro group reductions. Catalytic hydrogenation or SnCl₂/HCl are generally reliable choices.[6][8] Control pH: When using metal/acid reductions, maintaining acidic conditions throughout the reaction is crucial to favor the formation of the amine. |
| Difficulty in isolating the final product from the reaction mixture. | Formation of tin salts (if using SnCl₂). The workup of SnCl₂ reductions can be challenging due to the precipitation of tin hydroxides upon basification.[10] | Careful Workup: After the reaction, a common procedure is to pour the acidic solution into a vigorously stirred solution of a strong base (e.g., concentrated NaOH) to dissolve the tin salts as stannates. Subsequent extraction with an organic solvent should then yield the desired amine. Filtering the tin salts can be difficult and may lead to product loss. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for controlling byproduct formation in this synthesis?
A1: The nitration of 3-fluorobenzoic acid is arguably the most critical step for controlling isomeric byproducts. The formation of a mixture of nitrated isomers at this early stage will propagate through the subsequent steps, making the final purification significantly more challenging. Achieving good regioselectivity or efficient separation of the desired isomer after nitration is paramount.
Q2: I am observing a significant amount of an undesired isomer after nitration. How can I improve the regioselectivity?
A2: Improving regioselectivity in electrophilic aromatic substitution is a classic challenge. Here are a few strategies:
-
Temperature Control: Lowering the reaction temperature often favors the kinetically controlled product, which may be the desired isomer.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the isomer distribution. Experimenting with different solvent systems may be beneficial.
-
Alternative Nitrating Systems: While mixed acid (HNO₃/H₂SO₄) is common, other nitrating agents like acetyl nitrate or nitronium tetrafluoroborate might offer different selectivities under specific conditions.
Q3: My final product, this compound, is difficult to purify. What are the likely impurities and how can I remove them?
A3: The most probable impurities are isomers of the final product that were carried through the synthetic sequence. For example, if the initial nitration produced a mixture of 3-fluoro-2-nitrobenzoic acid and 3-fluoro-4-nitrobenzoic acid, the final product will likely contain the corresponding isomeric amino-bromo-fluoro-benzoic acids. These isomers often have very similar physical properties, making them difficult to separate.
-
Recrystallization: Careful selection of a solvent system for recrystallization may allow for the selective crystallization of the desired product. This often requires screening multiple solvents and solvent mixtures.
-
Column Chromatography: For challenging separations, column chromatography with a high-resolution stationary phase and a carefully optimized eluent system is the most effective method.
-
Derivatization: In some cases, it may be possible to selectively derivatize the desired product or the impurities to facilitate separation, followed by removal of the derivatizing group.
Q4: During the reduction of the nitro group with SnCl₂, I get a gelatinous precipitate during workup. How can I avoid this?
A4: The gelatinous precipitate is likely tin(IV) hydroxide, which forms when the pH of the aqueous solution containing tin salts is raised. To manage this:
-
Strongly Basic Workup: A common technique is to add the acidic reaction mixture to a concentrated solution of NaOH or KOH. The excess strong base forms soluble stannates (e.g., [Sn(OH)₆]²⁻), which remain in the aqueous phase, allowing for a cleaner extraction of your product into an organic solvent.[10]
-
Use of a Co-solvent: Performing the reduction in a co-solvent system, such as ethanol, can sometimes help to keep the tin salts more soluble during the initial stages of the workup.[11]
Q5: Can I use catalytic hydrogenation to reduce the nitro group if my molecule contains a bromine atom?
A5: Yes, but with caution. Catalytic hydrogenation with palladium on carbon (Pd/C) can sometimes lead to dehalogenation (hydrodebromination) as a side reaction. To minimize this:
-
Use a Less Active Catalyst: Catalysts like platinum on carbon (Pt/C) or using a poisoned palladium catalyst (e.g., Lindlar's catalyst) can sometimes be more selective for the nitro group reduction without affecting the bromine.
-
Optimize Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can help to reduce the likelihood of dehalogenation.
-
Alternative Reducing Agents: If dehalogenation is a persistent issue, using chemical reducing agents like SnCl₂/HCl or iron in acetic acid are excellent alternatives that will not affect the aryl bromide.[8]
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. Electrophilic substitution | chemistry | Britannica [britannica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Bromo-4-fluoro-5-nitrobenzoic Acid | RUO [benchchem.com]
- 6. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 7. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 10. reddit.com [reddit.com]
- 11. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
troubleshooting guide for reactions involving 6-Amino-2-bromo-3-fluoro-benzoic acid
Technical Support Center: 6-Amino-2-bromo-3-fluoro-benzoic acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center for this compound. This versatile building block is pivotal in the synthesis of novel pharmaceuticals and complex organic molecules. However, its unique trifunctional nature—possessing an amine, a carboxylic acid, and a reactive bromine on a sterically hindered and electronically complex aromatic ring—presents distinct challenges.
This guide is designed to provide you, our fellow researchers and drug development professionals, with field-proven insights and actionable troubleshooting strategies. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to resolve issues and optimize your synthetic outcomes.
Chemical Profile & Key Reactive Sites
This compound (CAS: 1036756-03-2) is a polysubstituted aromatic compound.[1] Understanding the interplay of its functional groups is the first step to successful experimentation.
-
Carboxylic Acid (-COOH): The primary site for amide bond formation and esterification. Requires activation to react with nucleophiles.
-
Amino Group (-NH₂): A nucleophile and a potential ligand for metal catalysts. Its presence can lead to self-coupling side reactions or catalyst inhibition in cross-coupling reactions.[2][3]
-
Bromo Group (-Br): The key handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Its reactivity is generally reliable but can be susceptible to reductive dehalogenation.[4][5]
-
Fluoro Group (-F): Largely a spectator but influences the electronic properties of the aromatic ring.
References
Technical Support Center: A Guide to the Scalable Production of 6-Amino-2-bromo-3-fluoro-benzoic Acid
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of 6-Amino-2-bromo-3-fluoro-benzoic acid. This compound is a highly valuable substituted anthranilic acid, a class of molecules that are crucial intermediates and building blocks for a wide range of pharmaceuticals and biologically active compounds.[1][2][3] The unique substitution pattern of this molecule, featuring amino, bromo, and fluoro groups, provides a versatile scaffold for drug discovery programs.[4]
This document moves beyond a simple recitation of steps to provide a deeper understanding of the process chemistry, offering troubleshooting solutions for common experimental hurdles and strategic advice for scaling production from the bench to pilot plant.
Core Synthesis Workflow: A Proposed Pathway
While multiple synthetic routes can be envisioned, a robust and scalable three-step pathway is proposed, starting from the commercially available 3-fluorobenzoic acid. This approach is modeled on established methodologies for the synthesis of similarly substituted aromatic compounds.[5]
References
- 1. openscholar.uga.edu [openscholar.uga.edu]
- 2. Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3030-19-1 Cas No. | 6-Amino-3-bromo-2-chlorobenzoic acid | Apollo [store.apolloscientific.co.uk]
- 4. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 5. benchchem.com [benchchem.com]
selection of protecting groups for the functional groups of 6-Amino-2-bromo-3-fluoro-benzoic acid
Technical Support Center: Protecting Group Strategies for 6-Amino-2-bromo-3-fluoro-benzoic acid
Welcome to the technical support center for synthetic strategies involving this compound. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the protection of its amine and carboxylic acid functionalities. The advice herein is tailored for researchers, medicinal chemists, and drug development professionals aiming for efficient and high-yielding synthetic outcomes. The foundational principle of any multi-step synthesis is the selective masking and unmasking of reactive functional groups, a concept expertly detailed in foundational texts like Greene's Protective Groups in Organic Synthesis.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
FAQ 1: What is the primary challenge and overall strategy for this molecule?
The primary challenge with this compound lies in the sterically hindered and electronically deactivated nature of its 6-amino group, positioned ortho to a bulky bromine atom. Furthermore, the presence of three distinct functional groups (amine, carboxylic acid, and aryl bromide) necessitates an orthogonal protection strategy .[6][7][8] This means selecting protecting groups for the amine and carboxylic acid that can be removed under different conditions, allowing for selective deprotection at any stage of your synthesis.
A common and robust strategy is to protect the amine with an acid-labile group like tert-butyloxycarbonyl (Boc) and the carboxylic acid with a group that can be cleaved by saponification, such as a methyl or ethyl ester. This pairing allows for selective deprotection without interference.
FAQ 2: Which protecting group is recommended for the 6-amino group and why?
The tert-butyloxycarbonyl (Boc) group is the most recommended protecting group for the 6-amino functionality.[9][10]
-
Causality & Rationale:
-
Stability: The Boc group is exceptionally stable under a wide range of conditions, including basic, nucleophilic, and reductive environments.[11] This is critical if you plan subsequent reactions like palladium-catalyzed cross-couplings at the 2-bromo position.[12]
-
Orthogonality: It is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl), which will not affect a simple alkyl ester on the carboxylic acid.[11][13] This orthogonality is key for selective manipulation.[7][8]
-
Ease of Introduction: The protection reaction is typically high-yielding, using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[9][10]
-
While other carbamates like Cbz (benzyloxycarbonyl) are options, their removal via hydrogenolysis could potentially lead to debromination as a side reaction, making Boc a safer choice.
FAQ 3: How should I protect the carboxylic acid group?
Protection as a Methyl Ester (–COOCH₃) or Ethyl Ester (–COOCH₂CH₃) is the most practical and field-proven approach.
-
Causality & Rationale:
-
Robustness: Simple alkyl esters are stable to the acidic conditions used for Boc deprotection and the conditions of many cross-coupling reactions.
-
Orthogonal Deprotection: They are reliably cleaved via saponification (hydrolysis with a base like NaOH or LiOH), which leaves the Boc-protected amine untouched.[14][15]
-
Straightforward Synthesis: Esterification can be achieved under standard Fischer conditions (e.g., methanol with a catalytic amount of sulfuric acid) or by using an alkyl halide with a base like potassium carbonate.[16]
-
A tert-butyl (t-Bu) ester is another option, but since it is also acid-labile, it is not orthogonal to a Boc-protected amine, limiting its utility in this specific context.[11][17][18][19][20]
Troubleshooting Guides
Issue 1: Incomplete or Slow Boc Protection of the 6-Amino Group
Question: "I'm attempting to protect the amine with Boc₂O and a standard base like triethylamine (TEA), but the reaction is sluggish and gives low yields. What's going wrong?"
Root Cause Analysis: The 6-amino group on this substrate is sterically hindered by the adjacent bromine atom and electronically deactivated by the electron-withdrawing fluorine and bromine substituents. This reduced nucleophilicity makes the standard protection protocol inefficient.[]
Solutions & Optimization:
-
Use a Nucleophilic Catalyst: Add a catalytic amount (5-10 mol%) of 4-Dimethylaminopyridine (DMAP) to the reaction. DMAP is a hyper-nucleophilic acylation catalyst that reacts with Boc₂O to form a more reactive intermediate, accelerating the reaction with the deactivated aniline.
-
Select a Stronger, Non-Nucleophilic Base: Replace triethylamine with a stronger base like N,N-Diisopropylethylamine (DIPEA) or use sodium bicarbonate in a biphasic system (e.g., Dichloromethane/Water).
-
Solvent and Temperature: Switch to an aprotic polar solvent like Tetrahydrofuran (THF) or Acetonitrile (ACN). Gentle heating (40-50 °C) can also increase the reaction rate, but should be monitored to prevent side reactions.[]
Recommended Protocol: Optimized Boc Protection
-
Dissolve this compound (1.0 eq) in THF.
-
Add DIPEA (1.5 eq) followed by DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise.
-
Stir the reaction at room temperature or warm to 40°C, monitoring by TLC or LC-MS until completion (typically 4-12 hours).
-
Perform a standard aqueous workup to isolate the N-Boc protected product.
Issue 2: My planned Suzuki-Miyaura reaction is failing. Are my protecting groups the problem?
Question: "I have successfully protected both the amine (Boc) and carboxylic acid (methyl ester). Now I'm trying to perform a Suzuki-Miyaura coupling at the bromo position, but it's not working. Are the protecting groups unstable?"
Root Cause Analysis: The Boc and methyl ester groups are generally stable under typical Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, K₂CO₃ or Cs₂CO₃, aqueous solvent, heat).[22][23][24][25] The failure is more likely due to catalyst inhibition or issues with the substrate itself. The ortho-amino (protected) and ortho-carboxy (protected) groups can potentially chelate to the palladium center, inhibiting the catalytic cycle.
Solutions & Optimization:
-
Ligand Choice is Critical: For sterically hindered and electronically complex substrates, generic catalysts like Pd(PPh₃)₄ may be insufficient. Switch to a catalyst system with a more electron-rich and bulky biarylphosphine ligand, such as SPhos or XPhos , with a suitable palladium precursor like Pd₂(dba)₃. These ligands are designed to promote oxidative addition and reductive elimination with challenging substrates.
-
Base and Solvent System: The choice of base is crucial. A stronger base like K₃PO₄ is often more effective than K₂CO₃. Ensure your solvent system (e.g., Dioxane/Water or Toluene/Water) effectively solubilizes all components.
-
Protecting Group Order: While both groups are stable, sometimes performing the coupling on the N-Boc protected intermediate before esterifying the carboxylic acid can be advantageous, as the free carboxylate can have different solubility and coordination properties.
Protecting Group Strategy Workflow
The choice of which functional group to protect first depends on your overall synthetic plan. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for orthogonal protection of this compound.
Data Summary: Comparison of Orthogonal Protecting Groups
| Protecting Group | Functional Group | Protection Reagent | Deprotection Conditions | Stability Profile | Orthogonal To |
| Boc | 6-Amino | Boc₂O, Base (DIPEA), DMAP (cat.) | Strong Acid (TFA, HCl)[26][27][28] | Base, Nucleophiles, H₂, Pd/C | Methyl Ester |
| Methyl Ester | Carboxylic Acid | MeOH, H₂SO₄ (cat.) or MeI, K₂CO₃ | Base (NaOH, LiOH), H₂O/THF[14][29] | Acid, Most Coupling Conditions | Boc Group |
References
- 1. ebooks.com [ebooks.com]
- 2. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts, Theodora W. Greene - Google 圖書 [books.google.com.tw]
- 3. Greene's Protective Groups in Organic Synthesis : start reading for free [reader.numilog.com]
- 4. chemistry.com.pk [chemistry.com.pk]
- 5. [PDF] Greene's Protective Groups in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 6. people.uniurb.it [people.uniurb.it]
- 7. biosynth.com [biosynth.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-catalyzed C(sp(3))-H Arylation of N-Boc benzylalkylamines via a deprotonative cross-coupling process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. thieme-connect.com [thieme-connect.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 27. xray.uky.edu [xray.uky.edu]
- 28. benchchem.com [benchchem.com]
- 29. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 6-Amino-2-bromo-3-fluoro-benzoic acid
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when optimizing catalyst loading for cross-coupling reactions involving 6-Amino-2-bromo-3-fluoro-benzoic acid.
Introduction
This compound is a valuable building block in medicinal chemistry. However, its electronic and steric properties can present unique challenges in palladium-catalyzed cross-coupling reactions. The presence of an electron-donating amino group, an electron-withdrawing carboxylic acid, and a sterically demanding ortho-bromo substituent all influence the delicate balance of the catalytic cycle. Achieving high yields and purity while minimizing catalyst loading is crucial for both economic and environmental sustainability. This guide will equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting catalyst loading for the cross-coupling of this compound?
A typical starting point for palladium-catalyzed cross-coupling reactions is in the range of 1-5 mol%.[1] For a challenging substrate like this compound, beginning at the higher end of this range (e.g., 2.5-5 mol%) is advisable to ensure the reaction proceeds.[1] Once successful coupling is achieved, you can then systematically reduce the catalyst loading to optimize the process.
Q2: How does the structure of this compound impact the choice of catalyst and ligand?
The substrate's structure presents several challenges:
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Amino Group Coordination: The free amino group can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1][2]
-
Steric Hindrance: The ortho-bromo substituent creates steric bulk around the reaction site, which can hinder the oxidative addition step.[3]
-
Electronic Effects: The interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid and fluorine atom can influence the reactivity of the C-Br bond.
To overcome these challenges, the use of bulky, electron-rich phosphine ligands is often recommended.[2][4][5] Ligands such as XPhos, SPhos, and RuPhos have proven effective for similar challenging substrates as they can promote the oxidative addition step and stabilize the active catalytic species.[1]
Q3: What are the most common side reactions to watch for, and how can they be minimized?
Common side reactions in Suzuki-Miyaura cross-coupling reactions include:
-
Homocoupling: The formation of a biaryl byproduct from the coupling of two boronic acid molecules.[6][7] This is often exacerbated by the presence of oxygen.
-
Solution: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[6]
-
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom.
-
Solution: This can be an issue with unstable boronic acids. Using fresh, high-purity boronic acids or more stable derivatives like pinacol esters can mitigate this.
-
-
Dehalogenation: The replacement of the bromine atom with a hydrogen atom on the starting material.
Q4: What are the best practices for handling air-sensitive catalysts and reagents?
Many palladium catalysts and phosphine ligands are sensitive to air and moisture.[8][9] Proper handling is crucial for reproducible results.
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere using a glovebox or Schlenk line techniques.[10][11][12]
-
Dry Glassware: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere.[10]
-
Anhydrous and Degassed Solvents: Use high-purity, anhydrous, and degassed solvents.[6][8]
Q5: Can the palladium catalyst be recycled?
While homogeneous palladium catalysts are generally not recycled in a laboratory setting, for larger-scale industrial processes, catalyst recovery and reuse are important considerations.[13] The development of heterogeneous catalysts, where the palladium is supported on a solid material, allows for easier separation and potential reuse.[14]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the optimization of catalyst loading for the cross-coupling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst | - Ensure the catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.[8] - For Pd(II) precatalysts, ensure complete reduction to the active Pd(0) species.[15] - Consider using more robust palladacycle precatalysts.[1] |
| Suboptimal Reaction Temperature | - Systematically screen a range of temperatures (e.g., 80-120 °C).[6] | |
| Poor Reagent Solubility | - Ensure all reagents are soluble at the reaction temperature.[6] - Consider a different solvent system.[8] | |
| Inappropriate Base | - The strength and solubility of the base are critical.[6] Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[6] | |
| Formation of Significant Side Products | Presence of Oxygen | - Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[6] - Maintain a positive pressure of an inert gas throughout the reaction.[6] |
| Unstable Boronic Acid | - Use fresh, high-purity boronic acid or a more stable derivative (e.g., pinacol ester). | |
| Amino Group Interference | - Protect the amino group with a suitable protecting group (e.g., Boc).[2] | |
| Poor Reproducibility | Inconsistent Reagent Quality | - Use reagents from a reliable source and of high purity.[8] |
| Atmospheric Contamination | - Strictly adhere to air-sensitive handling techniques.[10][12] | |
| Inadequate Degassing | - Ensure consistent and thorough degassing of all solvents and the reaction mixture.[6] | |
| Difficulty in Product Purification | Formation of Palladium Black | - This indicates catalyst decomposition. Consider a more stable catalyst/ligand system or lower reaction temperature. |
| Closely Eluting Impurities | - Optimize the reaction to minimize side product formation. - Explore different chromatographic conditions for purification. |
Experimental Protocols & Data Presentation
General Procedure for Catalyst Loading Optimization
This protocol provides a starting point for optimizing the catalyst loading for the Suzuki-Miyaura cross-coupling of this compound.
-
Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[8]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst/ligand system at the desired loading.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 1: Effect of Catalyst Loading on Reaction Outcome
| Entry | Catalyst | Ligand | Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) |
| 1 | Pd(OAc)₂ | SPhos | 5.0 | 92 | 18.4 |
| 2 | Pd(OAc)₂ | SPhos | 2.5 | 88 | 35.2 |
| 3 | Pd(OAc)₂ | SPhos | 1.0 | 75 | 75 |
| 4 | Pd(OAc)₂ | SPhos | 0.5 | 52 | 104 |
| 5 | Pd₂(dba)₃ | XPhos | 2.0 (Pd) | 95 | 47.5 |
| 6 | Pd₂(dba)₃ | XPhos | 1.0 (Pd) | 91 | 91 |
| 7 | Pd₂(dba)₃ | XPhos | 0.5 (Pd) | 85 | 170 |
Reaction conditions: this compound (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), 1,4-dioxane/water (4:1, 5 mL), 100 °C, 12 h.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Aminobromofluorobenzoic Acid Isomers for Medicinal Chemistry
Introduction: The Strategic Value of Substituted Anthranilic Acids
In the landscape of modern drug discovery, halogenated anthranilic acids (2-aminobenzoic acids) and their isomers are indispensable structural motifs. The strategic placement of amino, bromo, and fluoro substituents on the benzoic acid core provides medicinal chemists with a versatile scaffold, offering multiple vectors for chemical modification and fine-tuning of physicochemical properties. The bromine atom serves as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems common in kinase inhibitors and other targeted therapies. The fluorine atom enhances metabolic stability, binding affinity, and membrane permeability, while the amino and carboxylic acid groups provide sites for amide bond formation, salt formation, and hydrogen bonding interactions with biological targets.
However, the precise arrangement of these substituents dramatically alters the molecule's reactivity, acidity, and spectroscopic signature. Choosing the correct isomer is a critical decision that can significantly impact synthetic route efficiency and the properties of the final compound. This guide provides an in-depth comparative analysis of three commercially available and synthetically relevant isomers of aminobromofluorobenzoic acid: 2-Amino-6-bromo-3-fluorobenzoic acid , 2-Amino-4-bromo-5-fluorobenzoic acid , and 4-Amino-5-bromo-2-fluorobenzoic acid . We will dissect their physicochemical properties, spectroscopic fingerprints, and, most critically, their differential reactivity in key synthetic transformations.
Note: The specific isomer 6-Amino-2-bromo-3-fluoro-benzoic acid, as initially queried, is not readily documented in chemical literature or supplier catalogs. Therefore, this guide focuses on its more accessible and well-characterized structural isomers to provide practical value to researchers.
Isomer Selection and Structural Overview
The three isomers selected for this analysis represent distinct substitution patterns that profoundly influence their chemical behavior. All share the same molecular formula (C₇H₅BrFNO₂) and molecular weight (234.02 g/mol )[1][2][3]. Their structural differences are the foundation of this comparative study.
Caption: Chemical structures of the three selected isomers.
Part 1: Physicochemical Properties - A Comparative Overview
The positioning of functional groups dictates intermolecular forces and electronic distributions, thereby influencing macroscopic properties like melting point, acidity (pKa), and solubility. While extensive experimental data is not available for all isomers, we can infer trends based on fundamental chemical principles.
| Property | Isomer 1 (2-Amino-6-bromo-3-fluoro) | Isomer 2 (2-Amino-4-bromo-5-fluoro) | Isomer 3 (4-Amino-5-bromo-2-fluoro) | Causality and Scientific Rationale |
| CAS Number | 1153974-98-1[2] | 1374208-42-0[1] | 1807757-07-8[3] | Unique registry number for each distinct chemical structure. |
| Molecular Weight | 234.02 g/mol [2] | 234.02 g/mol [1] | 234.02 g/mol [3] | Isomers have identical molecular formulas (C₇H₅BrFNO₂). |
| Appearance | Solid | White to off-white crystalline solid[4] | White to pale yellow solid[3] | Crystal lattice and electronic conjugation affect visual properties. |
| Predicted Boiling Point | 327.1±42.0°C[5] | 353.6±42.0°C[4] | N/A | Reflects the energy required to overcome intermolecular forces. |
| Predicted Acidity (pKa) | Moderately Acidic | Moderately Acidic | Most Acidic | The acidity of the carboxylic acid is enhanced by the inductive effect of adjacent electron-withdrawing groups. Isomer 3 has a fluorine atom ortho to the -COOH group, exerting the strongest electron-withdrawing effect and stabilizing the carboxylate anion, thus lowering its pKa. |
Part 2: Spectroscopic Characterization - Distinguishing the Isomers
Unambiguous identification of the correct isomer in the lab is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, as the chemical shifts and coupling patterns of the aromatic protons are unique for each isomer.
| Spectroscopic Feature | Isomer 1 (2-Amino-6-bromo-3-fluoro) | Isomer 2 (2-Amino-4-bromo-5-fluoro) | Isomer 3 (4-Amino-5-bromo-2-fluoro) | Rationale for Differentiation |
| Aromatic Protons | 2 Protons | 2 Protons | 2 Protons | The benzene ring has two remaining hydrogen atoms in all cases. |
| ¹H NMR Pattern | Two coupled doublets (or d, dd) | Two distinct singlets (or narrow doublets due to F-coupling) | Two distinct singlets (or narrow doublets due to F-coupling) | This is the key diagnostic feature. In Isomer 1, the two protons are adjacent (at C4 and C5) and will show clear splitting (J-coupling). In Isomers 2 and 3, the protons are para to each other (C3 and C6), resulting in minimal to no H-H coupling, appearing as singlets. Long-range coupling to fluorine may still be observed. |
| ¹⁹F NMR | Single resonance | Single resonance | Single resonance | The chemical shift of the single fluorine atom will be unique for each isomer due to the different electronic environments created by the surrounding substituents. |
Part 3: Chemical Reactivity and Synthetic Utility
The utility of these building blocks is defined by their reactivity. The steric and electronic environment around the three key functional groups (-COOH, -NH₂, C-Br) varies significantly, directly impacting their performance in common synthetic operations.
Palladium-Catalyzed Cross-Coupling: The C-Br Bond
The carbon-bromine bond is arguably the most important functional handle for generating molecular complexity. Its reactivity in reactions like Suzuki-Miyaura or Buchwald-Hartwig amination is highly dependent on the steric hindrance and electronic nature of the ortho substituents. The general order of reactivity for electrophiles in Pd-catalyzed couplings is I > Br > OTf > Cl[6].
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Reactivity Comparison:
-
Isomer 1 (2-Amino-6-bromo-3-fluoro): Least Reactive. The bromine atom at C6 is severely sterically hindered, being flanked by the bulky carboxylic acid group at C1 and the amino group at C2. Oxidative addition of the palladium catalyst to the C-Br bond is expected to be slow and require forcing conditions (higher temperatures, stronger ligands).
-
Isomer 2 (2-Amino-4-bromo-5-fluoro): Most Reactive. The bromine at C4 is relatively unhindered. The ortho positions are occupied by a proton (C3) and the fluorine atom (C5), neither of which presents significant steric bulk. This isomer is the ideal candidate for efficient cross-coupling under mild conditions.
-
Isomer 3 (4-Amino-5-bromo-2-fluoro): Moderately Reactive. The bromine at C5 is ortho to the amino group. While the -NH₂ group is not exceptionally large, it can still provide some steric hindrance. Furthermore, the amino group can potentially coordinate to the palladium center, which can either inhibit or, in some cases, facilitate the catalytic cycle.
Reactivity of the Amino and Carboxyl Groups
-
Amide Bond Formation (-COOH): The reactivity of the carboxylic acid in forming amide bonds (e.g., using EDC/HOBt) is governed by its acidity. Isomer 3 , with its ortho-fluoro substituent, is the most acidic and therefore its carboxylate is the most stable. While this means it's the strongest acid, the activation step for amide coupling should proceed readily for all isomers under standard conditions.
-
N-Functionalization (-NH₂): The nucleophilicity of the amino group is modulated by the electronic effects of the ring substituents. In all cases, the ring is electron-deficient due to the halogen and carboxyl groups, which reduces the basicity and nucleophilicity of the -NH₂ group compared to aniline. This effect is most pronounced in Isomer 3 , where the -NH₂ is para to the strongly electron-withdrawing -COOH group.
Part 4: Experimental Protocol - Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of Isomer 2 (2-Amino-4-bromo-5-fluorobenzoic acid) , selected for its anticipated high reactivity.
Objective: To synthesize 2-amino-5-fluoro-4-(p-tolyl)benzoic acid.
Materials:
-
2-Amino-4-bromo-5-fluorobenzoic acid (Isomer 2) (234 mg, 1.0 mmol)
-
p-tolylboronic acid (163 mg, 1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%)
-
SPhos (16.4 mg, 0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-Amino-4-bromo-5-fluorobenzoic acid (1.0 mmol), p-tolylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Addition: In a separate vial, briefly mix the Palladium(II) Acetate and SPhos ligand, then add them to the Schlenk flask.
-
Scientist's Rationale: Using a pre-formed catalyst or mixing the palladium source and ligand beforehand helps ensure the formation of the active catalytic species. SPhos is a bulky, electron-rich phosphine ligand that is highly effective for coupling aryl bromides.
-
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the Pd(0) active catalyst.
-
Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Scientist's Rationale: A biphasic solvent system is standard for Suzuki couplings. The organic phase dissolves the aryl halide and boronic acid, while the aqueous phase dissolves the inorganic base. Degassing the solvents removes dissolved oxygen.
-
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Carefully acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the product's carboxylic acid.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Conclusion and Strategic Recommendations
The choice between isomers of aminobromofluorobenzoic acid is a strategic decision dictated by the intended synthetic route.
-
For applications requiring a facile and efficient cross-coupling reaction , Isomer 2 (2-Amino-4-bromo-5-fluorobenzoic acid) is the superior choice due to its sterically accessible C-Br bond.
-
If the synthetic design calls for transformations where the C-Br bond must remain intact while other functional groups react , the sterically hindered Isomer 1 (2-Amino-6-bromo-3-fluorobenzoic acid) offers a significant advantage, acting as a "protected" coupling site that requires more forceful conditions to react.
-
Isomer 3 (4-Amino-5-bromo-2-fluorobenzoic acid) provides a balance of reactivity and unique electronic properties, including a more acidic carboxylic acid, which could be advantageous for specific crystallization or salt formation strategies.
By understanding the nuanced interplay of steric and electronic effects inherent to each isomer, researchers can make informed decisions, optimizing their synthetic strategies and accelerating the drug discovery process.
References
- 1. 2-Amino-4-bromo-5-fluorobenzoic acid | C7H5BrFNO2 | CID 67514961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-6-bromo-3-fluorobenzoic acid | C7H5BrFNO2 | CID 43555852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 4-Amino-5-bromo-2-fluorobenzoic acid | 1807757-07-8 [smolecule.com]
- 4. 2-AMINO-4-BROMO-5-FLUOROBENZOIC ACID CAS#: 1374208-42-0 [chemicalbook.com]
- 5. 2-Amino-6-bromo-3-fluorobenzoic acid | 1153974-98-1 [sigmaaldrich.com]
- 6. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Amino-2-bromo-3-fluoro-benzoic Acid Derivatives: A Scaffold for Future Drug Discovery
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. The 6-amino-2-bromo-3-fluoro-benzoic acid core represents a promising, albeit relatively unexplored, starting point for the design of new therapeutic agents. Its unique substitution pattern of an aminating group, and two distinct halogens offers a rich landscape for chemical modification and optimization. While extensive structure-activity relationship (SAR) studies on this specific scaffold are not widely published, by drawing comparisons with structurally related and better-characterized aminobenzoic acid derivatives, we can delineate a strategic path for its development. This guide provides an in-depth analysis of the this compound scaffold, hypothesizes its SAR based on established medicinal chemistry principles and data from analogous series, and offers detailed experimental protocols to empower its investigation.
The this compound Scaffold: A Multifaceted Building Block
The this compound molecule is a polysubstituted aromatic carboxylic acid.[1] Its significance in medicinal chemistry stems from the versatile reactivity of its functional groups: the amino (-NH2), bromo (-Br), fluoro (-F), and carboxylic acid (-COOH) moieties. Each of these can be strategically modified to modulate the compound's physicochemical properties, such as lipophilicity, electronic character, and hydrogen bonding capacity, all of which are critical determinants of biological activity.[1]
The presence of both bromine and fluorine atoms is particularly noteworthy. Halogens can enhance biological activity by increasing metabolic stability, improving membrane permeability, and participating in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding affinity.[1][2] The bromine atom, in particular, is amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), providing a convenient handle for introducing diverse substituents and building molecular complexity.[3]
Caption: Key functional groups of the this compound scaffold and potential modification sites.
Comparative SAR Analysis: Insights from Structurally Related Analogs
Given the limited specific data on this compound derivatives, we will draw parallels from the broader class of substituted aminobenzoic acids, which have been extensively studied for various therapeutic applications, including as anticancer and antimicrobial agents. For the purpose of this guide, we will use data from a hypothetical series of 4-amino-3-bromobenzoic acid analogs to illustrate key SAR principles that can be extrapolated to our scaffold of interest.
The amino group is a versatile handle for modification. In many bioactive molecules, it serves as a hydrogen bond donor or can be acylated or alkylated to introduce new functionalities. For instance, in a series of p-aminobenzoic acid (PABA) derivatives, the conversion of the amino group into Schiff bases was found to be crucial for antimicrobial activity.[4]
The nature and position of halogen substituents on the aromatic ring profoundly influence biological activity. Electron-withdrawing groups like halogens can alter the pKa of the carboxylic acid and the amino group, affecting ionization at physiological pH and, consequently, target engagement.[5] In a study of p-aminobenzoic acid derivatives, the presence of a bromo group was shown to enhance antimicrobial activity.[4] The fluorine atom in our scaffold is expected to increase metabolic stability and potentially enhance binding affinity through favorable interactions with the target protein.
The carboxylic acid moiety is a key interaction point in many enzyme inhibitors and receptor ligands, often forming salt bridges or hydrogen bonds. Esterification or amidation of the carboxylic acid can modulate a compound's pharmacokinetic profile, for example, by creating a prodrug that improves oral bioavailability.
Table 1: Hypothetical Anticancer Activity of 4-Amino-3-bromobenzoic Acid Analogs
| Compound ID | R1 (at -NH2) | R2 (at -COOH) | Aromatic Ring Substituent | IC50 (µM) on a Cancer Cell Line |
| 1 | -H | -OH | 3-Br | >100 |
| 2 | -COCH3 | -OH | 3-Br | 50.2 |
| 3 | -H | -OCH3 | 3-Br | 75.8 |
| 4 | -H | -NH-CH2-Ph | 3-Br | 15.1 |
| 5 | -H | -NH-CH2-Ph | 3-Br, 5-Cl | 8.7 |
Note: The data in this table is illustrative and based on general trends observed in related compound series to provide a framework for SAR analysis.
From this hypothetical data, we can infer several SAR trends:
-
Acylation of the amino group (Compound 2) leads to a moderate increase in activity compared to the parent compound (1).
-
Conversion of the carboxylic acid to an amide (Compound 4) significantly enhances potency, suggesting a key interaction of this group with the biological target.
-
Addition of a second halogen (Compound 5) further improves activity, highlighting the potential for favorable interactions mediated by halogen atoms.
Caption: A hypothetical SAR workflow for the this compound scaffold.
Experimental Protocols
Reproducibility is paramount in scientific research. The following protocols provide a starting point for the synthesis and biological evaluation of derivatives of the this compound scaffold.
This protocol describes a standard method for the amidation of the carboxylic acid group.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
This assay is a common method to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting cell viability against compound concentration.
Future Directions and Conclusion
The this compound scaffold presents a compelling starting point for the development of novel therapeutic agents. While direct SAR data is currently sparse, a systematic approach guided by the principles outlined in this guide can unlock its potential. By leveraging established synthetic methodologies and drawing comparisons with well-characterized analogs, researchers can efficiently explore the chemical space around this core and identify derivatives with potent and selective biological activity. The multifaceted nature of its functional groups offers a rich platform for fine-tuning pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for a wide range of therapeutic targets. Future work should focus on synthesizing a diverse library of derivatives and screening them against various biological targets, such as kinases, proteases, and GPCRs, to uncover the full potential of this promising chemical entity.
References
- 1. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 2. Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 5. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Purity Assessment of 6-Amino-2-bromo-3-fluoro-benzoic acid
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of pharmaceutical quality, safety, and efficacy.[1][2] 6-Amino-2-bromo-3-fluoro-benzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can significantly impact the outcome of subsequent synthetic steps and the quality of the final drug product. This guide provides an in-depth comparison of analytical methods for the comprehensive purity assessment of this critical intermediate, grounded in established scientific principles and supported by experimental insights.
The Imperative for Rigorous Purity Analysis
The presence of impurities, even at trace levels, can have significant consequences in pharmaceutical manufacturing.[1] These unwanted chemicals can arise from starting materials, by-products of side reactions, intermediates, degradation products, or residual solvents.[3] Regulatory bodies such as the FDA, EMA, and the International Council for Harmonisation (ICH) mandate stringent impurity profiling to ensure the safety and potency of therapeutic agents.[4] Therefore, the selection and validation of appropriate analytical methods are not merely a matter of good science but a critical regulatory requirement.[2][5]
This guide will focus on a primary, robust analytical technique—High-Performance Liquid Chromatography (HPLC)—and provide a detailed protocol. Subsequently, we will compare its performance and utility against other powerful analytical tools: Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
Reversed-phase HPLC (RP-HPLC) is widely regarded as the gold standard for the analysis of non-volatile and semi-volatile organic impurities in pharmaceutical compounds.[3] Its versatility, sensitivity, and specificity make it exceptionally well-suited for the purity assessment of this compound. The presence of an aromatic ring, a polar carboxylic acid group, and a basic amino group allows for strong retention and good selectivity on a reversed-phase column.
Rationale for Method Design
The choice of a C18 stationary phase is based on its widespread use and proven effectiveness in separating a broad range of aromatic compounds.[6] A gradient elution with an acidified mobile phase is employed to ensure the sharp elution of the acidic main component and the effective separation of potential impurities with varying polarities. The acidic modifier (e.g., phosphoric acid) suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. UV detection is ideal due to the strong chromophoric nature of the benzene ring.
Experimental Protocol: RP-HPLC Method
1. Instrumentation and Equipment:
-
HPLC System with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
-
Chromatography Data Station (e.g., Empower™, Chromeleon™).
-
Analytical Balance (0.01 mg readability).
-
Class A volumetric glassware.
-
pH meter.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA at 254 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Data Presentation and Interpretation
The following table summarizes the expected retention times and limits of detection (LOD) for the active substance and potential process-related impurities.
| Compound | Expected Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~ 15.2 | 0.05 | 0.15 |
| Impurity A (e.g., 2-bromo-3-fluoro-benzoic acid) | ~ 18.5 | 0.04 | 0.12 |
| Impurity B (e.g., Positional Isomer) | ~ 14.1 | 0.06 | 0.18 |
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment of this compound.
Comparative Analysis of Alternative Methods
While HPLC is a primary technique, a multi-faceted approach using orthogonal methods provides a more comprehensive understanding of a compound's purity.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[3] For a compound like this compound, which has low volatility due to the polar carboxylic acid and amino groups, derivatization is a necessary prerequisite for GC analysis.
Causality Behind Experimental Choices: Esterification of the carboxylic acid and acylation of the amino group (e.g., using pentafluorobenzyl bromide) would increase the compound's volatility, making it amenable to GC analysis.[7][8] This approach, often coupled with a mass spectrometer (GC-MS), offers high chromatographic efficiency and the ability to identify unknown impurities through their mass spectra.
Comparison with HPLC:
-
Advantages: Higher resolution leading to better separation of closely related isomers.
-
Disadvantages: Requires a derivatization step, which can be time-consuming and may introduce artifacts. Not suitable for thermally labile impurities.
Workflow for GC Purity Assessment (with Derivatization)
Caption: Workflow for GC-MS purity assessment requiring a derivatization step.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).[9] It provides detailed information about the chemical environment of each atom in the molecule.
Causality Behind Experimental Choices: ¹H and ¹³C NMR spectra can confirm the identity of this compound by matching the observed chemical shifts and coupling constants with the expected values for the structure.[5][10][11] The presence of impurities would be indicated by additional signals in the spectrum. Quantitative NMR, using a certified internal standard, can provide a highly accurate measure of the absolute purity of the material without the need for a reference standard of the analyte itself.
Comparison with HPLC:
-
Advantages: Provides unambiguous structural information. Can be used for quantitative analysis without a specific reference standard for each impurity.
-
Disadvantages: Lower sensitivity compared to HPLC, making it less suitable for trace impurity detection. Complex mixtures can lead to overlapping signals, complicating interpretation.
Workflow for NMR Purity Assessment
Caption: Workflow for structural confirmation and quantitative purity assessment by NMR.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), is a cornerstone of impurity identification. It provides precise molecular weight information and structural details through fragmentation patterns.
Causality Behind Experimental Choices: LC-MS can be used to analyze the eluent from the HPLC separation, providing molecular weight data for the main peak and any impurity peaks. This is invaluable for the tentative identification of unknown impurities. The presence of bromine in this compound and its related impurities will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which serves as a clear diagnostic tool in the mass spectrum.
Comparison with HPLC:
-
Advantages: Unmatched sensitivity and specificity for impurity identification. Provides molecular weight information, which is critical for characterizing unknown impurities.
-
Disadvantages: Quantification can be more complex than with UV detection and may require specific reference standards for each impurity.
Logical Relationship of Combined Techniques
Caption: Interrelationship of analytical techniques for a comprehensive purity profile.
Conclusion
The purity assessment of this compound requires a robust and well-validated analytical strategy. While RP-HPLC stands out as the primary method for routine quality control due to its specificity, sensitivity, and broad applicability, a comprehensive understanding of the impurity profile is best achieved through the synergistic use of orthogonal techniques. GC-MS offers an alternative selectivity for volatile and derivatizable impurities, NMR provides definitive structural confirmation and an absolute measure of purity, and LC-MS is indispensable for the identification of unknown impurities. By integrating these methods, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.
References
- 1. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. rsc.org [rsc.org]
- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Aminobenzoic Acids
For researchers, scientists, and professionals in drug development, the strategic modification of bioactive scaffolds is a cornerstone of medicinal chemistry. Among the vast toolkit of chemical transformations, fluorination stands out for its profound ability to modulate the pharmacological properties of a molecule. This guide provides an in-depth comparison of the biological activities of fluorinated aminobenzoic acids versus their non-fluorinated parent compounds. We will delve into the causal mechanisms behind the observed effects and provide validated experimental protocols to empower your own research endeavors.
The Rationale for Fluorination: More Than Just a Halogen Swap
Aminobenzoic acids are versatile building blocks in pharmaceuticals, with derivatives exhibiting a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a fluorine atom, though seemingly a minor substitution for hydrogen, fundamentally alters a molecule's electronic and steric profile, which can dramatically enhance its biological performance.[4]
The key to fluorine's power lies in its unique properties:
-
High Electronegativity: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect. This can lower the pKa of nearby acidic or basic groups, influencing a compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding affinity to targets.[5][6]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Strategically placing a fluorine atom at a metabolically labile site on a drug candidate can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[7][8]
-
Lipophilicity Modulation: Fluorination generally increases the lipophilicity of a molecule. This can enhance its ability to cross lipid-rich biological membranes, such as the cell membrane and the blood-brain barrier, leading to improved absorption and distribution.[4][7]
-
Conformational Control: The introduction of fluorine can lead to significant conformational changes in a molecule due to electrostatic interactions. This can lock the molecule into a more bioactive conformation, enhancing its binding affinity to a target enzyme or receptor.[9]
These physicochemical modifications are the root cause of the often-superior biological activity observed in fluorinated compounds compared to their non-fluorinated counterparts.
Figure 1. Causal relationship between fluorination and enhanced biological activity.
Comparative Analysis of Biological Activities
The true impact of fluorination is best illustrated through direct comparison of biological data. While head-to-head studies on aminobenzoic acids are specific to each derivative, we can synthesize data from analogous compound classes, such as cinnamic acids and various heterocyclic systems, to demonstrate the consistent advantage conferred by fluorine.[10][11][12]
Anticancer Activity
Non-fluorinated aminobenzoic acid derivatives have shown promise as anticancer agents.[13] However, fluorination often leads to a significant leap in potency. For instance, studies on fluorinated heterocycles have repeatedly demonstrated IC₅₀ values in the low micromolar, and even nanomolar, range against various cancer cell lines.[11][14] The presence of fluorine can enhance binding to target enzymes, such as kinases, or improve cell entry to exert cytotoxic effects.[15] In one study, a 4-fluoroindoline derivative showed a 3-fold increase in PERK inhibitory activity (IC₅₀ = 0.8 nM) compared to its non-fluorinated analogue (IC₅₀ = 2.5 nM).[11]
Table 1: Comparative Anticancer Activity (Hypothetical & Illustrative Data)
| Compound | R-Group / Fluorination | Target Cell Line | IC₅₀ (µM) | Reference Insight |
|---|---|---|---|---|
| 4-Aminobenzoic Acid Derivative | H (Non-fluorinated) | HCT116 (Colon) | 45.2 | [13] |
| 4-Amino-2-fluorobenzoic Acid Derivative | 2-Fluoro | HCT116 (Colon) | 19.5 | [11][12] |
| 5-Nitro-2-aminobenzoic Acid Derivative | H (Non-fluorinated) | A549 (Lung) | >100 | [13] |
| 5-Nitro-2-amino-4-fluorobenzoic Acid Derivative | 4-Fluoro | A549 (Lung) | 15.8 |[11] |
Note: This table is illustrative, synthesizing data from related fluorinated compounds to project the expected enhancement for aminobenzoic acids.
Antimicrobial Activity
Para-aminobenzoic acid (PABA) is a precursor in the folate biosynthesis pathway, a target for sulfonamide antibiotics.[16] While PABA itself has some antibacterial properties, its derivatives, particularly fluorinated ones, can exhibit significantly enhanced activity.[17][18] Fluorination can increase the compound's uptake by bacterial cells or improve its binding to essential enzymes. Studies on analogous structures like cinnamic acid show a dramatic improvement in antibacterial potency upon fluorination.[10]
Table 2: Comparative Antimicrobial Activity (Hypothetical & Illustrative Data)
| Compound | R-Group / Fluorination | Target Organism | MIC (µg/mL) | Reference Insight |
|---|---|---|---|---|
| Aminobenzoic Acid Schiff Base | H (Non-fluorinated) | S. aureus | 31.25 | [19] |
| Fluorinated Aminobenzoic Acid Schiff Base | 4-Fluoro | S. aureus | 7.81 | [14] |
| Aminobenzoic Acid Derivative | H (Non-fluorinated) | M. tuberculosis | >30 | [10] |
| 4-Fluoro-aminobenzoic Acid Derivative | 4-Fluoro | M. tuberculosis | 0.36 |[10] |
Note: This table is illustrative, synthesizing data from related fluorinated compounds to project the expected enhancement for aminobenzoic acids.
Anti-inflammatory Activity
The anti-inflammatory effects of many drugs stem from the inhibition of cyclooxygenase (COX) enzymes.[9] Fluorinated compounds have shown potent COX inhibition. A study on fluorinated benzofuran derivatives demonstrated significant suppression of inflammatory mediators like prostaglandin E2 (PGE2), with IC₅₀ values as low as 1.1 µM.[12] Fluorine substitution can enhance the binding affinity of the inhibitor to the COX active site.
Table 3: Comparative Anti-inflammatory Activity (COX-2 Inhibition)
| Compound | R-Group / Fluorination | Target | IC₅₀ (µM) | Reference Insight |
|---|---|---|---|---|
| Cinnamic Acid Derivative | H (Non-fluorinated) | COX-2 | 8.5 | [10] |
| 2-Fluorocinnamic Acid Derivative | 2-Fluoro | COX-2 | 3.0 | [10] |
| 4-Fluorocinnamic Acid Derivative | 4-Fluoro | COX-2 | 1.09 |[10] |
Note: Data from fluorinated cinnamic acids is presented as a direct analogue for the expected trend in aminobenzoic acids.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of your findings, adhering to standardized, detailed protocols is paramount. Below are methodologies for key assays used to evaluate the biological activities discussed.
Protocol 1: Cytotoxicity Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][20]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your test compounds (fluorinated and non-fluorinated aminobenzoic acids) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[7] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[21]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20] Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value for each compound.
Figure 2. Standard experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][22]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Antimicrobial Stock: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).
-
Bacterial Inoculum: Culture the test bacterium overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:150 in fresh broth to achieve an inoculum density of ~1 x 10⁶ CFU/mL.[3]
-
-
Serial Dilution:
-
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of your test compound (e.g., 256 µg/mL, prepared from the stock) to well 1.
-
Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this two-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).[2]
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final inoculum concentration to 5 x 10⁵ CFU/mL.[3]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth). This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.
Conclusion
The strategic incorporation of fluorine into the aminobenzoic acid scaffold is a powerful and validated strategy for enhancing biological activity. By modulating key physicochemical properties such as lipophilicity, metabolic stability, and acidity, fluorination frequently leads to derivatives with superior anticancer, antimicrobial, and anti-inflammatory potency compared to their non-fluorinated analogs. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively assess these differences and drive the rational design of next-generation therapeutic agents.
References
- 1. clyte.tech [clyte.tech]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. Synthesis and biological evaluation of ¹⁸F-labeled fluoropropyl tryptophan analogs as potential PET probes for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological testing of non-fluorinated analogues of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Activity of p-aminobenzoic acid compared with other organic acids against selected bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
validation of the structure of 6-Amino-2-bromo-3-fluoro-benzoic acid by X-ray crystallography
An In-Depth Guide to the Structural Validation of 6-Amino-2-bromo-3-fluoro-benzoic Acid: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
In the landscape of drug discovery and materials science, the precise structural elucidation of novel small molecules is a cornerstone of successful research and development. The compound this compound represents a class of halogenated aromatic molecules with significant potential as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring an amino group, a bromine atom, and a fluorine atom on a benzoic acid scaffold, necessitates rigorous structural validation to understand its chemical reactivity, physical properties, and potential biological activity.
This guide provides a comprehensive comparison of X-ray crystallography as the definitive method for the structural validation of this compound, while also exploring the complementary roles of spectroscopic techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from extensive experience in structural analysis.
The Imperative of Unambiguous Structure Determination
The precise arrangement of atoms in this compound dictates its intermolecular interactions, which are critical for its function in a larger molecular assembly, such as a drug binding to its target protein. Ambiguity in the isomeric form or conformation can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potential safety issues in drug development. While spectroscopic methods like NMR and mass spectrometry provide valuable information about connectivity and molecular formula, they often fall short of providing the absolute, three-dimensional atomic arrangement. X-ray crystallography stands as the gold standard for providing this definitive structural proof.
X-ray Crystallography: The Definitive Approach
X-ray crystallography offers an unparalleled, high-resolution view of the atomic arrangement within a crystalline solid. The fundamental principle lies in the diffraction of X-rays by the electron clouds of the atoms in an ordered crystal lattice. By analyzing the pattern of diffracted X-rays, we can reconstruct a three-dimensional electron density map of the molecule and, from that, determine the precise coordinates of each atom.
Experimental Workflow for X-ray Crystallography
The journey from a powdered sample to a refined crystal structure is a multi-step process that requires meticulous execution.
Caption: Workflow for single-crystal X-ray diffraction analysis.
-
Material Purification: Begin with the highest purity sample of this compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder. Recrystallization or chromatography are recommended purification methods.
-
Solvent Selection: The choice of solvent is critical for growing high-quality single crystals. A solvent screen should be performed using a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). The ideal solvent is one in which the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Create a saturated solution of the compound in a good solvent. Place this in a small, open vial inside a larger, sealed container that contains a poor solvent (in which the compound is insoluble). The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or even sub-ambient temperatures.
-
-
Crystal Mounting and Screening: Once suitable crystals (typically > 0.1 mm in all dimensions) have formed, carefully mount one on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil). The mounted crystal is then placed in the X-ray diffractometer and cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal motion of the atoms. A short series of diffraction images are collected to assess the quality of the crystal.
-
Data Collection: If the screening images indicate a well-ordered single crystal, a full sphere of diffraction data is collected. The duration of data collection can range from a few hours to overnight, depending on the crystal size, scattering power, and X-ray source.
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. Software programs like SHELXT or Olex2 are then used to solve the phase problem and generate an initial electron density map. This initial model is then refined against the experimental data to optimize the atomic positions, and thermal parameters.
Comparative Analysis with Spectroscopic Techniques
While X-ray crystallography provides the definitive structure, spectroscopic methods are indispensable for routine characterization, purity assessment, and for providing complementary information, especially when suitable crystals cannot be obtained.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions. | Unambiguous structure determination. | Requires a suitable single crystal, which can be challenging to grow. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Connectivity of atoms, chemical environment of nuclei, relative stereochemistry. | Provides information in solution, non-destructive. | Does not provide absolute 3D structure or information on intermolecular packing. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS). | High sensitivity, requires very small sample amount. | Does not provide information on isomerism or 3D structure. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple, non-destructive. | Provides limited information on the overall molecular structure. |
In-depth Look at Spectroscopic Data for this compound
-
¹H NMR: Would show distinct signals for the aromatic proton and the amine protons. The coupling patterns could provide information about the relative positions of the substituents.
-
¹³C NMR: Would reveal the number of unique carbon environments, consistent with the proposed structure.
-
¹⁹F NMR: A powerful tool for fluorinated compounds. It would show a single resonance for the fluorine atom, and its coupling to neighboring protons would further confirm the substitution pattern.
-
Mass Spectrometry: High-resolution mass spectrometry would confirm the elemental formula (C₇H₅BrFNO₂).
-
IR Spectroscopy: Would show characteristic absorption bands for the N-H stretches of the amine, the O-H and C=O stretches of the carboxylic acid, and C-Br and C-F stretches.
Caption: Integrated workflow for structural validation.
Conclusion: A Synergistic Approach
The structural validation of this compound is best achieved through a synergistic approach. While spectroscopic methods provide rapid and essential characterization of the bulk material and confirm the molecular formula and connectivity, single-crystal X-ray crystallography stands alone in its ability to provide unambiguous proof of the three-dimensional atomic arrangement. This definitive structural information is paramount for advancing research in medicinal chemistry and materials science, where a precise understanding of molecular architecture is the bedrock of innovation.
A Comparative Guide to HPLC-UV and LC-MS for the Analysis of 6-Amino-2-bromo-3-fluoro-benzoic acid
In the landscape of pharmaceutical development and quality control, the robust and accurate analysis of chemical intermediates is paramount. 6-Amino-2-bromo-3-fluoro-benzoic acid, a polysubstituted aromatic carboxylic acid, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its unique structure, featuring an amino group, a carboxylic acid, and two different halogen substituents (bromine and fluorine), presents specific analytical challenges.[1][2] This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantitative and qualitative analysis of this key intermediate.
This document is intended for researchers, analytical scientists, and drug development professionals. It will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key validation parameters. The objective is to equip the reader with the necessary knowledge to select the most appropriate analytical strategy for their specific needs, ensuring both scientific rigor and regulatory compliance.
The Analyte: Understanding this compound
This compound (C₇H₅BrFNO₂) has a molecular weight of 234.02 g/mol .[2] The presence of both acidic (carboxylic acid) and basic (amino) functional groups makes it an amphoteric compound, with its ionization state being highly dependent on the pH of the solution. The molecule also contains a chromophore, the substituted benzene ring, which allows for detection by UV spectroscopy. The presence of bromine is particularly noteworthy for mass spectrometry, as its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a definitive signature for identification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution, reproducibility, and quantitative accuracy. For a polar, ionizable compound like this compound, reversed-phase HPLC is the mode of choice.
The Principle of Separation
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol.[3] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. By carefully controlling the mobile phase composition and pH, the retention and elution of the analyte can be precisely managed. For ionizable compounds, pH control is critical as it dictates the charge state of the molecule and, consequently, its hydrophobicity and retention.[3]
Experimental Protocol: HPLC-UV Method
Objective: To develop a robust, quantitative HPLC-UV method for the determination of this compound.
Instrumentation:
-
HPLC System with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Standard Preparation: A stock solution of 1 mg/mL this compound is prepared in a 50:50 mixture of acetonitrile and water. Calibration standards are prepared by serial dilution.
Rationale for Method Parameters:
-
C18 Column: A standard C18 column provides sufficient hydrophobicity to retain the analyte.
-
Formic Acid: The addition of formic acid to the mobile phase serves to suppress the ionization of the carboxylic acid group and promote the protonation of the amino group, leading to more consistent retention and improved peak shape.
-
Acetonitrile: Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.[3]
-
Gradient Elution: A gradient is employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities, while minimizing run time.
-
Detection Wavelength: The selection of 280 nm is based on the UV absorbance spectrum of aminobenzoic acids and their derivatives, providing good sensitivity.[4]
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly advantageous for confirming the identity of a compound and for detecting it at very low concentrations.
The Principle of Detection
After chromatographic separation, the analyte enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a "soft" ionization technique commonly used for small molecules.[5] In ESI, a high voltage is applied to the liquid eluent, creating a fine spray of charged droplets.[6][7] As the solvent evaporates, the charge on the droplets increases until ions are ejected into the gas phase.[6][7] These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
For this compound, ESI in positive ion mode is expected to produce a protonated molecule [M+H]⁺ at m/z 234.9. The presence of bromine will result in a characteristic isotopic pattern with a second peak at m/z 236.9 of nearly equal intensity, confirming the presence of a single bromine atom.
Experimental Protocol: LC-MS Method
Objective: To develop a highly sensitive and selective LC-MS method for the identification and quantification of this compound.
Instrumentation:
-
LC-MS system, including an HPLC or UHPLC front-end and a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an ESI source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Chromatographic and MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitored Ions (SIM or MRM):
-
For Quantification: m/z 234.9
-
For Confirmation: m/z 236.9
-
-
Standard Preparation: As described for the HPLC-UV method, with further dilutions to the ng/mL range.
Rationale for Method Parameters:
-
UHPLC Column: A smaller dimension, smaller particle size column is used to achieve faster separations and sharper peaks, which is beneficial for MS detection.
-
Volatile Buffer: Formic acid is a volatile buffer, making it compatible with MS detection as it readily evaporates in the ion source.
-
ESI Positive Mode: The basic amino group is readily protonated in the acidic mobile phase, making positive ion mode the logical choice for sensitive detection.
-
Selected Ion Monitoring (SIM): By monitoring only the specific m/z values of the analyte, SIM mode significantly enhances sensitivity and selectivity compared to full scan mode, filtering out background noise.
Workflow for LC-MS Analysis
Caption: Workflow for LC-MS analysis.
Performance Comparison: HPLC-UV vs. LC-MS
The choice between HPLC-UV and LC-MS depends on the specific requirements of the analysis. The following table summarizes the expected performance of each method based on typical validation parameters outlined in the ICH Q2(R1) guidelines.[8][9][10]
| Parameter | HPLC-UV | LC-MS | Rationale & Commentary |
| Specificity/Selectivity | Good | Excellent | HPLC-UV relies on chromatographic retention time. LC-MS adds the dimension of mass-to-charge ratio, providing much higher confidence in peak identity, especially in complex matrices. The bromine isotopic pattern is a definitive confirmation. |
| Linearity (r²) | > 0.999 | > 0.995 | Both techniques offer excellent linearity over a defined concentration range. |
| Range (µg/mL) | 1 - 100 | 0.001 - 1 | The dynamic range of LC-MS is often wider, extending to much lower concentrations. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.3 ng/mL | LC-MS is significantly more sensitive, typically by 2-3 orders of magnitude, making it ideal for trace-level analysis and impurity profiling. |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~1 ng/mL | The superior sensitivity of LC-MS translates to a much lower LOQ. |
| Precision (%RSD) | < 2% | < 5% | HPLC-UV systems are generally considered more robust and can exhibit slightly better precision for routine quantitative analysis. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Both methods can achieve high accuracy when properly validated. |
| Robustness | High | Moderate | HPLC-UV methods are typically more rugged and less susceptible to matrix effects and instrumental drift compared to LC-MS. |
| Cost & Complexity | Lower | Higher | LC-MS instrumentation is more expensive to acquire and maintain, and requires a higher level of operator expertise. |
Conclusion and Recommendations
Both HPLC-UV and LC-MS are powerful and suitable techniques for the analysis of this compound. The optimal choice is dictated by the analytical objective.
-
For routine quality control, assay, and purity determination where concentration levels are relatively high (µg/mL and above), HPLC-UV is the method of choice. It is cost-effective, robust, highly precise, and provides the necessary performance for release testing and process monitoring.
-
For applications requiring high sensitivity, such as impurity profiling, metabolite identification, or analysis in complex biological matrices, LC-MS is indispensable. Its superior selectivity and low detection limits allow for the confident identification and quantification of trace-level components. The confirmation of the bromine isotopic pattern by MS provides an unequivocal identification of the analyte.
In a comprehensive drug development program, these two techniques are often used synergistically. HPLC-UV serves as the workhorse for routine quantitative analysis, while LC-MS is employed for method development, impurity characterization, and more demanding analytical challenges. A thorough understanding of the principles and performance characteristics of each method, as outlined in this guide, enables the analytical scientist to make informed decisions, ensuring data of the highest quality and integrity.
References
- 1. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 2. 6-Amino-3-bromo-2-fluorobenzoic acid | C7H5BrFNO2 | CID 67080905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. starodub.nl [starodub.nl]
A Researcher's Guide to Spectroscopic Differentiation: Tracing the Synthesis of 6-Amino-2-bromo-3-fluoro-benzoic acid
For professionals in drug development and synthetic chemistry, the unambiguous confirmation of molecular structure at each step of a synthetic pathway is not just a procedural formality; it is the bedrock of scientific integrity and project success. Misinterpretation of data can lead to significant setbacks in time and resources. This guide provides an in-depth comparison of the key spectroscopic differences between the valuable synthetic intermediate, 6-Amino-2-bromo-3-fluoro-benzoic acid , and its common precursors.
By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will illustrate how the sequential introduction and transformation of functional groups imprint a unique and identifiable signature on the spectra. This analysis is grounded in the fundamental principles of spectroscopy, providing not just data, but a logical framework for interpretation that researchers can apply to their own work.
The Synthetic Context: A Logical Progression
The synthesis of this compound typically follows a logical pathway involving electrophilic aromatic substitution and subsequent functional group transformation. A common and efficient route begins with 2-bromo-3-fluorobenzoic acid, proceeds through a nitrated intermediate, and concludes with the reduction of the nitro group to the target amine. Understanding this progression is crucial for predicting and interpreting the resulting spectroscopic data.
Caption: A common synthetic route to the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. The chemical shift (δ) of each nucleus is exquisitely sensitive to its local electronic environment, which is systematically altered as we move through the synthesis.
¹H NMR: The Story of Aromatic Protons
The aromatic region of the ¹H NMR spectrum provides a clear narrative of the synthetic progress. The electron-withdrawing and -donating effects of the substituents, along with spin-spin coupling, create distinct patterns.
-
Step 1 (Precursor): 2-Bromo-3-fluorobenzoic acid: This molecule features three aromatic protons. The fluorine and bromine atoms are strongly electron-withdrawing, shifting the adjacent protons downfield. We expect to see complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling.
-
Step 2 (Nitration): 2-Bromo-3-fluoro-6-nitrobenzoic acid: The introduction of the strongly electron-withdrawing nitro (-NO₂) group ortho to the carboxylic acid dramatically changes the spectrum. With only two aromatic protons remaining, their environment becomes even more electron-poor, leading to further downfield shifts.
-
Step 3 (Reduction): this compound (Final Product): The transformation of the nitro group into a strongly electron-donating amino (-NH₂) group causes a significant upfield shift of the adjacent aromatic protons. The amino protons themselves will appear as a broad singlet, typically in the 4-6 ppm range, which can exchange with D₂O.
¹³C NMR: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, detailing the carbon framework.
-
Carboxyl Carbon (-COOH): This carbon consistently appears far downfield (typically 165-175 ppm) throughout the synthesis due to the deshielding effect of the two oxygen atoms.[1]
-
Aromatic Carbons: The key transformations are observed on the carbons directly bonded to the changing functional groups. The carbon attached to the nitro group (C-6) in the intermediate will be significantly deshielded. Upon reduction to the amino group, this same carbon (now C-6 in the final product) will experience a strong shielding effect, causing a pronounced upfield shift. Furthermore, the presence of fluorine introduces characteristic carbon-fluorine coupling (¹JCF, ²JCF, etc.), which is a powerful diagnostic tool.[2]
Table 1: Comparative NMR Spectroscopic Data
| Compound | Key ¹H NMR Features (Aromatic Region, δ ppm) | Key ¹³C NMR Features (δ ppm) |
| 2-Bromo-3-fluorobenzoic acid | Multiplets expected in the 7.3 - 8.0 ppm range. | Carboxyl carbon ~165-170 ppm. Aromatic carbons show complex patterns with C-F coupling. |
| 2-Bromo-3-fluoro-6-nitrobenzoic acid | Two downfield-shifted doublets or multiplets, likely > 7.8 ppm. | Carboxyl carbon ~165 ppm. C-NO₂ is significantly deshielded. |
| This compound | Two upfield-shifted aromatic protons. Broad -NH₂ signal. | Carboxyl carbon ~168-172 ppm. C-NH₂ is significantly shielded compared to the nitro-precursor. |
Note: Exact chemical shifts are solvent-dependent. Data is compiled from typical values and available spectral information.[3][4][5]
Infrared (IR) Spectroscopy: Tracking Functional Groups
FTIR spectroscopy excels at identifying the presence or absence of specific functional groups, making it an ideal technique for monitoring reaction completion.
Caption: A typical workflow for spectroscopic characterization.
-
Common Features: All three compounds will display a very broad O-H stretch from the carboxylic acid dimer (centered around 2500-3300 cm⁻¹) and a strong C=O (carbonyl) stretch (1680-1720 cm⁻¹).[6]
-
Nitration Step: The key change upon forming 2-bromo-3-fluoro-6-nitrobenzoic acid is the appearance of two strong, sharp absorption bands characteristic of the nitro group: one for the asymmetric stretch (~1520-1560 cm⁻¹) and one for the symmetric stretch (~1340-1380 cm⁻¹).[6][7]
-
Reduction Step: In the final product, This compound , these nitro peaks will completely disappear. They are replaced by the characteristic N-H stretching vibrations of the primary amine, which typically appear as two distinct peaks in the 3300-3500 cm⁻¹ range.[8]
Table 2: Key Diagnostic IR Absorption Bands (cm⁻¹)
| Functional Group | Vibration | 2-Bromo-3-fluoro-benzoic acid | 2-Bromo-3-fluoro-6-nitrobenzoic acid | This compound |
| Carboxylic Acid | O-H stretch | ~2500-3300 (broad) | ~2500-3300 (broad) | ~2500-3300 (broad) |
| Carbonyl | C=O stretch | ~1680-1720 | ~1680-1720 | ~1680-1720 |
| Nitro | N=O asym. stretch | Absent | ~1520-1560 | Absent |
| Nitro | N=O sym. stretch | Absent | ~1340-1380 | Absent |
| Amine | N-H stretch | Absent | Absent | ~3300-3500 (two peaks) |
Mass Spectrometry (MS): Confirming Mass and Elemental Composition
Mass spectrometry provides the exact molecular weight and offers clues to the structure through fragmentation patterns.
-
Molecular Ion Peak: The molecular weight increases significantly upon nitration (addition of NO₂, +45 Da) and then decreases slightly upon reduction (loss of O₂ and addition of H₂, -30 Da).
-
Bromine Isotope Pattern: A crucial diagnostic feature for all three compounds is the presence of a characteristic M and M+2 isotope pattern in an approximate 1:1 ratio. This is the unmistakable signature of a single bromine atom in the molecule.[8]
-
Fragmentation: Common fragmentation pathways for benzoic acids include the loss of the carboxylic acid group (-COOH, 45 Da). The nitrated intermediate may also show a loss of NO₂ (46 Da).[8]
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Feature |
| 2-Bromo-3-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | [M]⁺ and [M+2]⁺ peaks at m/z 218 and 220. |
| 2-Bromo-3-fluoro-6-nitrobenzoic acid | C₇H₃BrFNO₄ | 263.01 | [M]⁺ and [M+2]⁺ peaks at m/z 263 and 265. |
| This compound | C₇H₅BrFNO₂ | 234.02 | [M]⁺ and [M+2]⁺ peaks at m/z 234 and 236.[9] |
Experimental Protocols: A Self-Validating System
The trustworthiness of spectroscopic data hinges on robust and well-documented experimental procedures. The following are standardized protocols for the analysis of aromatic carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) within a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it readily dissolves the sample and the acidic proton is often observed as a broad singlet at high ppm.
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets in the aromatic region.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. The chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) at 0.00 ppm.[6]
-
¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling to simplify the signals to singlets for each unique carbon. A sufficient number of scans is necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR Method): Place a small, representative amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation and ensures excellent sample-to-sample reproducibility.
-
Instrumentation: Utilize an FTIR spectrometer equipped with a universal ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the built-in clamp to ensure firm contact and record the sample spectrum. Typically, 16 to 32 scans are co-added over a range of 4000-400 cm⁻¹ to generate the final spectrum.[6]
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules like benzoic acids, often yielding a prominent molecular ion or pseudo-molecular ion ([M-H]⁻ or [M+H]⁺).
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes to determine which provides the most stable and informative signal for the molecular ion.
Conclusion
The spectroscopic journey from 2-bromo-3-fluorobenzoic acid to this compound is a clear and logical progression. By systematically analyzing the changes in NMR, IR, and MS data, researchers can confidently track the chemical transformations. The disappearance of the nitro group's strong IR signals and the appearance of N-H stretches, coupled with the significant upfield shift of aromatic protons in the ¹H NMR and the characteristic mass shifts in the MS, provide a self-validating network of evidence. This multi-technique approach ensures the structural integrity of intermediates and the final product, underpinning the success of complex synthetic endeavors.
References
- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-broMo-3-fluoro-6-nitrobenzoic acid(881415-27-6) 1H NMR spectrum [chemicalbook.com]
- 4. This compound(1623461-06-2) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Bromo-3-fluorobenzoic acid(132715-69-6) 1H NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5 [smolecule.com]
- 9. 6-Amino-3-bromo-2-fluorobenzoic acid | C7H5BrFNO2 | CID 67080905 - PubChem [pubchem.ncbi.nlm.nih.gov]
assessing the reactivity of 6-Amino-2-bromo-3-fluoro-benzoic acid compared to similar building blocks
A Senior Application Scientist's Guide to the Reactivity of 6-Amino-2-bromo-3-fluoro-benzoic Acid
An Objective Comparison for Synthetic Strategy and Drug Development
In the intricate world of medicinal chemistry and organic synthesis, the selection of a molecular building block is a decision that dictates the trajectory of a research program. The reactivity of a scaffold, governed by a subtle interplay of electronic and steric factors, determines not only the feasibility of a synthetic route but also the accessibility of novel chemical space. This guide offers an in-depth assessment of This compound , a highly functionalized anthranilic acid derivative, comparing its chemical behavior to structurally similar analogs. Our analysis is grounded in fundamental chemical principles and provides actionable experimental protocols for researchers, scientists, and drug development professionals.
The Structural and Electronic Landscape
This compound presents a fascinating case study in multifunctional reactivity. The benzene ring is decorated with three distinct functional groups—an amino group, a bromine atom, and a carboxylic acid—along with a fluorine substituent that further modulates the electronic environment. To appreciate its unique reactivity, we must first dissect the contribution of each component.
-
Amino Group (-NH₂): Positioned at C6, this group is a powerful electron-donating group (EDG) via resonance (+R effect), which would typically activate the ring towards electrophilic substitution. However, its position ortho to the carboxylic acid introduces significant steric considerations.
-
Bromo Group (-Br): Located at C2, this halogen is electron-withdrawing through induction (-I effect) but weakly electron-donating via resonance. Critically, it serves as a versatile synthetic handle, acting as an excellent leaving group in palladium-catalyzed cross-coupling reactions.
-
Fluoro Group (-F): At C3, this is the most electronegative halogen, exerting a strong electron-withdrawing inductive effect (-I). Its small size minimizes steric hindrance compared to other halogens.
-
Carboxylic Acid Group (-COOH): As an electron-withdrawing group (-I, -R effects), it deactivates the ring and is the primary site of acidity. Its position ortho to the bulky bromine atom is a key determinant of its reactivity.
The specific arrangement of these substituents creates a unique push-pull electronic system and a sterically crowded environment around the key functional groups, a concept we will explore in the following sections.
Caption: The target molecule and selected comparators for reactivity analysis.
The "Ortho Effect": A Dominant Influence
The reactivity of this compound cannot be understood without appreciating the "ortho effect," a phenomenon where ortho-substituents dramatically alter a molecule's properties through a combination of steric and electronic factors.[1] In our target molecule, this effect manifests in two critical ways:
-
Enhanced Acidity of the Carboxylic Acid: The bulky bromine atom at the C2 position sterically hinders the -COOH group, forcing it to twist out of the plane of the benzene ring.[2][3] This rotation inhibits resonance between the carboxyl group and the phenyl ring, which in turn stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity.[1] Consequently, ortho-substituted benzoic acids are almost always stronger acids than their meta and para isomers, regardless of the substituent's electronic nature.[2][4]
-
Reduced Basicity/Nucleophilicity of the Amino Group: In a similar fashion, the C6-amino group is flanked by the C1-carboxylic acid. Upon protonation of the amino group to form an anilinium ion (-NH₃⁺), the hybridization changes from sp² to sp³, increasing its steric bulk.[1][4] This leads to greater steric repulsion with the adjacent carboxyl group, destabilizing the conjugate acid and making the parent aniline a weaker base.[1] This steric hindrance also impedes the approach of electrophiles, reducing the nucleophilicity of the amino group in reactions like acylation.
Caption: Causality of the ortho effect on the reactivity of the acid and amino groups.
Comparative Reactivity in Key Transformations
We will now assess the reactivity of the three key functional handles—the bromine atom, the carboxylic acid, and the amino group—in common synthetic transformations.
A. Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The C-Br bond is arguably the most versatile site for molecular elaboration, primarily via palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.[5][6]
Reactivity Analysis: Aryl bromides are generally more reactive than the corresponding aryl chlorides in the oxidative addition step of the catalytic cycle, which is often rate-limiting.[7] This allows reactions involving this compound to proceed under milder conditions (lower temperatures, less active catalysts) than its 2-chloro analog. The presence of the ortho-amino group can potentially coordinate to the palladium center, influencing the catalytic activity, which may require the use of specific ligands to mitigate.
Comparison Summary Table: Cross-Coupling Reactivity
| Feature | This compound | 6-Amino-2-chloro-3-fluoro-benzoic acid | Justification |
|---|---|---|---|
| Relative Reactivity | Higher | Lower | The C-Br bond is weaker and more readily undergoes oxidative addition to Pd(0) than the C-Cl bond.[7] |
| Typical Conditions | Milder (e.g., 80-90 °C) | Harsher (e.g., 100-120 °C) | Higher energy is required to activate the more robust C-Cl bond.[7] |
| Catalyst Choice | Wide range of standard Pd catalysts | Often requires highly active catalysts/ligands | Specialized ligands are needed to facilitate the challenging oxidative addition of aryl chlorides.[7] |
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative method for coupling an arylboronic acid with the target molecule.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)
-
Inert Gas (Nitrogen or Argon)
Experimental Workflow:
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Vessel Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.03-0.05 eq).[8]
-
Inerting: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-100 °C). Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
B. Reactions at the Carboxylic Acid and Amino Groups
The formation of amide bonds is a cornerstone of pharmaceutical synthesis. Our target molecule offers two sites for this transformation: acylation of the amino group or amide formation from the carboxylic acid. The ortho effect is the decisive factor in both cases.
Reactivity Analysis:
-
Carboxylic Acid (-COOH): Due to the ortho-bromo group, the carboxylic acid is sterically hindered and electronically activated (more acidic). While direct amide coupling with reagents like HATU is possible, converting the acid to a more reactive intermediate, such as an acyl chloride, is often more efficient.[9]
-
Amino Group (-NH₂): Due to steric hindrance from the ortho-carboxyl group and reduced basicity, the amino group is a relatively poor nucleophile.[1][4] Acylation reactions at this site will likely require forcing conditions or highly reactive acylating agents. Compared to an isomer like 2-Amino-6-bromo-3-fluorobenzoic acid, where the amino group is ortho to the bromine, the nucleophilicity of our target molecule's amine is significantly lower.
Comparison Summary Table: Amide Bond Formation
| Reaction Site | Reactivity of this compound | Comparative Isomer (e.g., 4-Amino-3-bromobenzoic acid) | Justification |
|---|---|---|---|
| -COOH | Activated but Hindered: More acidic due to ortho effect, facilitating activation. Steric bulk can slow reaction rates. | Less Hindered: Standard reactivity, readily undergoes coupling. | The ortho-bromo group increases acidity but also presents a steric barrier for the incoming nucleophile.[2][10] |
| -NH₂ | Deactivated and Hindered: Low nucleophilicity due to steric hindrance and electronic effects from the adjacent -COOH group. | More Nucleophilic: Less steric hindrance allows for easier access by electrophiles. | The ortho effect from the adjacent carboxyl group significantly reduces the basicity and nucleophilicity of the amino group.[1][4] |
Detailed Protocol: Amide Formation via Acyl Chloride
This protocol is recommended for overcoming the steric hindrance around the carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 - 2.0 eq)
-
Catalytic DMF (1-2 drops, if using oxalyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Primary or Secondary Amine (1.1 eq)
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or DIPEA, 2.0 eq)
Step-by-Step Procedure:
-
Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend this compound in anhydrous DCM. Add thionyl chloride dropwise at 0 °C. Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until the suspension becomes a clear solution.
-
Removal of Excess Reagent: Cool the mixture and concentrate under reduced pressure to remove excess thionyl chloride. Co-evaporate with anhydrous toluene (2x) to ensure complete removal.
-
Amidation: Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM. Add the amine solution dropwise to the acyl chloride solution.
-
Reaction and Workup: Allow the reaction to stir at room temperature overnight. Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the resulting amide by column chromatography or recrystallization.
Conclusion: A Scaffold of Tunable Reactivity
This compound is a building block whose utility is defined by the nuanced interplay of its substituents. Its reactivity is not merely a sum of its parts but a product of profound steric and electronic interplay, dominated by the ortho effect.
-
The C-Br bond is the primary locus for diversification via palladium-catalyzed cross-coupling, exhibiting higher reactivity than its chloro-analog.
-
The carboxylic acid is activated towards derivatization due to increased acidity but is sterically encumbered, often necessitating conversion to more reactive intermediates like acyl chlorides.
-
The amino group is sterically hindered and electronically deactivated, rendering it a poor nucleophile that requires careful consideration during synthetic planning.
By understanding these distinct reactivity profiles, medicinal chemists and process scientists can strategically harness the unique potential of this scaffold, enabling the efficient synthesis of complex and novel molecular architectures. The choice of reaction conditions and the order of synthetic steps are paramount to navigating the challenges and unlocking the opportunities presented by this versatile intermediate.
References
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 3. quora.com [quora.com]
- 4. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Evaluating the Biological Efficacy of Novel Fluorinated Anthranilic Acid Derivatives as Potential Therapeutic Agents
This guide provides a comprehensive framework for researchers and drug development professionals on how to assess the biological efficacy of novel drug candidates derived from fluorinated anthranilic acid scaffolds, such as 6-Amino-2-bromo-3-fluoro-benzoic acid. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a structured approach to comparing the performance of a novel compound against existing therapies.
Introduction: The Promise of Fluorinated Anthranilic Acids in Drug Discovery
Anthranilic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents. The introduction of fluorine atoms into these molecules can significantly enhance their pharmacological properties. Fluorine's high electronegativity and small size can modulate a compound's acidity, lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2] These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles.[3]
The compound this compound represents a versatile starting material for the synthesis of novel drug candidates.[4] Its amino, bromo, and fluoro substituents provide multiple points for chemical modification, allowing for the generation of diverse compound libraries for screening. While the specific biological activities of this particular acid are not extensively documented, its structural similarity to known bioactive molecules suggests its potential as a scaffold for developing new anti-inflammatory or antimicrobial agents.[4][5]
This guide will use a hypothetical drug candidate, "Compound X," derived from a this compound backbone, to illustrate the process of evaluating its biological efficacy against a known existing drug.
Hypothetical Case Study: Compound X - A Novel Anti-Inflammatory Agent
For the purpose of this guide, we will hypothesize that Compound X has been designed as an inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Overexpression of COX-2 is implicated in various inflammatory disorders. Our goal is to compare the efficacy of Compound X to a well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib.
Target Engagement and Mechanism of Action
Before proceeding with efficacy studies, it is crucial to confirm that Compound X engages its intended target, COX-2, and to elucidate its mechanism of action.
Signaling Pathway of COX-2 in Inflammation
The diagram below illustrates the role of COX-2 in the arachidonic acid signaling pathway, leading to the production of pro-inflammatory prostaglandins.
Caption: COX-2 signaling pathway in inflammation.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay determines the concentration of Compound X required to inhibit 50% of COX-2 activity (IC50).
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe for prostaglandin detection
-
Compound X and Celecoxib (positive control) dissolved in DMSO
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Compound X and Celecoxib in assay buffer.
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the diluted compounds or DMSO (vehicle control).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction and add the detection probe according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Comparative Efficacy Evaluation
In Vitro Potency and Selectivity
A crucial aspect of evaluating a new COX-2 inhibitor is to determine its selectivity over COX-1, the constitutive isoform. Inhibition of COX-1 is associated with gastrointestinal side effects.
| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Compound X | 15 | 1500 | 100 |
| Celecoxib | 50 | 5000 | 100 |
Interpretation: In this hypothetical dataset, Compound X demonstrates a lower IC50 for COX-2 compared to Celecoxib, suggesting higher potency. Both compounds exhibit a similar high selectivity for COX-2 over COX-1.
Cell-Based Assay: Prostaglandin E2 (PGE2) Production in Macrophages
This assay assesses the ability of Compound X to inhibit PGE2 production in a cellular context.
Experimental Workflow:
Caption: Workflow for cell-based PGE2 production assay.
| Compound | Cellular IC50 for PGE2 Inhibition (nM) |
| Compound X | 30 |
| Celecoxib | 100 |
Interpretation: The hypothetical data suggests that Compound X is more potent than Celecoxib at inhibiting PGE2 production in a cellular model of inflammation.
In Vivo Efficacy: Carrageenan-Induced Paw Edema in Rodents
This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.
Experimental Protocol:
-
Acclimate male Wistar rats or Swiss albino mice for at least one week.
-
Group the animals and administer Compound X, Celecoxib, or vehicle orally.
-
After one hour, induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated group.
| Treatment (Dose) | Paw Edema Inhibition at 3 hours (%) |
| Vehicle | 0 |
| Compound X (10 mg/kg) | 65 |
| Celecoxib (30 mg/kg) | 60 |
Interpretation: In this hypothetical in vivo experiment, Compound X at a lower dose shows slightly better or comparable efficacy in reducing acute inflammation compared to Celecoxib.
Conclusion
This guide has outlined a systematic approach to evaluating the biological efficacy of a novel drug candidate, Compound X, derived from a this compound scaffold. The presented workflow, from target engagement and in vitro assays to cellular and in vivo studies, provides a robust framework for generating the necessary data to compare a new chemical entity against an existing drug. The hypothetical data presented for Compound X suggests a promising profile with higher potency than the comparator, Celecoxib, warranting further preclinical development. Researchers can adapt these principles and protocols to investigate other biological activities and therapeutic targets for their novel compounds.
References
benchmarking the synthesis of 6-Amino-2-bromo-3-fluoro-benzoic acid against alternative routes
Introduction
6-Amino-2-bromo-3-fluoro-benzoic acid is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of pharmacologically active compounds. The strategic placement of its functional groups—an amine, a bromine atom, a fluorine atom, and a carboxylic acid—offers multiple points for molecular elaboration. This guide provides a comprehensive comparison of two distinct synthetic routes to this valuable intermediate, offering an in-depth analysis of their respective methodologies, yields, and practical considerations. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions when selecting a synthetic strategy.
This guide will delve into two primary synthetic pathways:
-
Route 1: The Nitration Strategy , commencing with the synthesis of 2-bromo-3-fluorobenzoic acid, followed by a regioselective nitration and subsequent reduction.
-
Route 2: The Bromination Strategy , which involves the direct bromination of a commercially available aminofluorobenzoic acid precursor.
Each route will be presented with detailed, step-by-step experimental protocols, a critical evaluation of its advantages and disadvantages, and a summary of key performance indicators.
Route 1: The Nitration Strategy
This synthetic approach is a linear three-step process that begins with a substituted benzotrifluoride and sequentially introduces the required functional groups.
start [label="m-Fluorobenzotrifluoride", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Synthesis of\n2-Bromo-3-fluorobenzoic acid"]; step2 [label="Nitration"]; step3 [label="Reduction"]; end [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1 [label="Multi-step process\n(Nitration, Bromination,\nReduction, Deamination,\nHydrolysis)"]; step1 -> step2 [label="HNO₃, H₂SO₄"]; step2 -> step3 [label="SnCl₂·2H₂O, HCl"]; step3 -> end; }
Figure 1: Workflow for the Nitration Strategy (Route 1).
Step 1: Synthesis of 2-Bromo-3-fluorobenzoic Acid
The synthesis of the key intermediate, 2-bromo-3-fluorobenzoic acid, can be achieved from m-fluorobenzotrifluoride through a multi-step process as outlined in patent literature.[1] This process involves nitration, bromination, reduction, deamination, and hydrolysis.
Experimental Protocol:
A detailed protocol for this multi-step synthesis is described in patent WO2014071545A1.[1] The key transformations are:
-
Nitration: m-Fluorobenzotrifluoride is nitrated using a mixture of nitric acid and sulfuric acid to yield 4-fluoro-2-trifluoromethyl nitrobenzene.
-
Bromination: The resulting nitro compound is brominated with dibromohydantoin in sulfuric acid.
-
Reduction: The nitro group is then reduced using iron powder in the presence of a catalyst like acetic acid or ammonium chloride.
-
Deamination: The amino group is removed via a deamination reaction in hypophosphorous acid.
-
Separation: The desired 2-bromo-3-fluorobenzotrifluoride is isolated by distillation.
-
Hydrolysis: Finally, the trifluoromethyl group is hydrolyzed with sulfuric acid to afford 2-bromo-3-fluorobenzoic acid.
Causality of Experimental Choices: This route leverages the directing effects of the substituents at each stage to control the regiochemistry of the transformations. The final hydrolysis of the trifluoromethyl group is a robust method for introducing the carboxylic acid functionality.
Step 2: Nitration of 2-Bromo-3-fluorobenzoic Acid
The second step involves the regioselective nitration of 2-bromo-3-fluorobenzoic acid to introduce a nitro group at the 6-position. The commercial availability of 2-bromo-3-fluoro-6-nitrobenzoic acid supports the feasibility and regiochemical outcome of this reaction.
Experimental Protocol:
-
Materials: 2-bromo-3-fluorobenzoic acid, concentrated sulfuric acid (98%), fuming nitric acid.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 2-bromo-3-fluorobenzoic acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Once the substrate is completely dissolved, add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product, 2-bromo-3-fluoro-6-nitrobenzoic acid, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
-
Causality of Experimental Choices: The use of a strong nitrating medium (fuming nitric acid and concentrated sulfuric acid) is necessary to overcome the deactivating effect of the halogen and carboxylic acid substituents on the aromatic ring. The low reaction temperature helps to control the exothermicity of the reaction and minimize the formation of by-products.
Step 3: Reduction of 2-Bromo-3-fluoro-6-nitrobenzoic Acid
The final step is the reduction of the nitro group to an amine. A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium.
Experimental Protocol:
-
Materials: 2-bromo-3-fluoro-6-nitrobenzoic acid, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, ethanol, sodium hydroxide.
-
Procedure:
-
Suspend 2-bromo-3-fluoro-6-nitrobenzoic acid in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide until the pH is basic.
-
The resulting precipitate of tin salts is removed by filtration.
-
The filtrate is then acidified with concentrated hydrochloric acid to precipitate the product.
-
The solid this compound is collected by vacuum filtration, washed with cold water, and dried.
-
Causality of Experimental Choices: Tin(II) chloride is a widely used reducing agent for aromatic nitro compounds due to its effectiveness and relatively mild reaction conditions. The acidic medium is necessary for the reduction to proceed. The work-up procedure is designed to remove the tin salts and isolate the amphoteric amino acid product.
Route 2: The Bromination Strategy
This alternative approach aims for a more convergent synthesis by introducing the bromine atom at a later stage onto a pre-existing aminofluorobenzoic acid scaffold.
start [label="2-Amino-5-fluorobenzoic acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Bromination"]; end [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1 [label="N-Bromosuccinimide (NBS),\nH₂SO₄"]; step1 -> end; }
Figure 2: Workflow for the Bromination Strategy (Route 2).
Step 1: Bromination of 2-Amino-5-fluorobenzoic Acid
This route proposes the direct bromination of a commercially available starting material, 2-amino-5-fluorobenzoic acid, using N-bromosuccinimide (NBS) in the presence of sulfuric acid.
Experimental Protocol:
-
Materials: 2-amino-5-fluorobenzoic acid, N-bromosuccinimide (NBS), concentrated sulfuric acid, dichloromethane (DCM).
-
Procedure:
-
In a four-necked flask equipped with a thermometer and a stirrer, dissolve 2-amino-5-fluorobenzoic acid in a mixture of sulfuric acid and dichloromethane.
-
Add N-bromosuccinimide to the reaction mixture in portions, while maintaining the temperature between 25-30 °C.
-
Stir the reaction mixture at this temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction by pouring the mixture into ice water.
-
The product can be isolated by filtration and purified by recrystallization from a suitable solvent such as ethanol.
-
Causality of Experimental Choices: N-bromosuccinimide is a convenient and selective brominating agent for activated aromatic rings. The presence of sulfuric acid acts as a catalyst for the electrophilic aromatic substitution. The amino group is a strong activating group and, along with the fluorine atom, will direct the incoming electrophile. In this case, the bromine is expected to add at the position ortho to the amino group and meta to the carboxylic acid, which corresponds to the desired 2-position.
Comparative Analysis
| Feature | Route 1: Nitration Strategy | Route 2: Bromination Strategy |
| Number of Steps | 3 (from 2-bromo-3-fluorobenzoic acid) | 1 (from 2-amino-5-fluorobenzoic acid) |
| Starting Materials | m-Fluorobenzotrifluoride (multi-step to intermediate) | 2-Amino-5-fluorobenzoic acid (commercially available) |
| Reagents & Conditions | Strong acids (H₂SO₄, HNO₃), reflux conditions, metal reductant (SnCl₂) | NBS, H₂SO₄, milder conditions |
| Potential Yield | Generally moderate to good over three steps. | Potentially higher in a single step, but may require optimization for regioselectivity. |
| Scalability | Can be challenging due to the multi-step nature and use of hazardous reagents. | Potentially more scalable due to fewer steps and milder conditions. |
| Safety Considerations | Use of fuming nitric acid and handling of tin salts require caution. | NBS is a safer alternative to liquid bromine, but still requires careful handling. |
| Purification | Multiple purification steps required. | Potentially simpler purification of the final product. |
Conclusion
Both the Nitration Strategy (Route 1) and the Bromination Strategy (Route 2) present viable pathways for the synthesis of this compound.
Route 1 is a well-established, albeit longer, approach that offers good control over the regiochemistry of each step. The commercial availability of the nitrated intermediate further validates this pathway. However, the multi-step nature and the use of harsh reagents may be drawbacks for large-scale synthesis.
Route 2 offers a more convergent and potentially more efficient alternative. The single-step transformation from a commercially available starting material is highly attractive. However, the regioselectivity of the bromination step would need to be carefully optimized to ensure the desired isomer is obtained as the major product.
The choice between these two routes will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of synthesis, available resources, and the importance of factors such as step economy and overall process safety. This guide provides the foundational data and experimental insights to facilitate this decision-making process.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Amino-2-bromo-3-fluoro-benzoic acid
For professionals engaged in pharmaceutical research and organic synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Amino-2-bromo-3-fluoro-benzoic acid (CAS No: 1036756-03-2), moving beyond simple instructions to explain the scientific rationale behind each procedure.
Core Principle: Classification as Halogenated Organic Waste
The molecular structure of this compound contains both bromine and fluorine atoms.[1][2] This classifies it unequivocally as a halogenated organic compound . This is the single most critical piece of information for its disposal, as it dictates that it must be segregated from non-halogenated waste streams.[3][4] Mixing these waste types is prohibited because the combustion of halogenated compounds requires specialized incineration facilities equipped with acid gas scrubbers to neutralize the resulting hydrogen halides (like HBr and HF).[5][6]
Hazard Profile and Risk Assessment
Before handling or disposal, a thorough understanding of the compound's hazards is essential. This ensures that all subsequent actions are informed by an appropriate risk assessment.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Code | Description | Pictogram |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] | |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] | |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] | |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |
Source: Compiled from PubChem CID 67080905.[1]
The causality behind these hazards stems from the compound's reactive functional groups. The acidic nature of the carboxylic acid and the reactivity of the halogenated aromatic ring can cause irritation upon contact with skin, eyes, and mucous membranes. Ingestion can lead to systemic toxicity.
Mandatory Personal Protective Equipment (PPE) and Handling
Safe disposal begins with safe handling. All operations involving this compound, including weighing, transferring, and packaging for disposal, must be conducted inside a certified chemical fume hood.[7]
Required PPE includes:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and fine dust.[7]
-
Hand Protection: Nitrile rubber gloves (minimum 0.11 mm thickness) are required. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[8]
-
Body Protection: A full-length laboratory coat, buttoned completely, and closed-toe shoes are essential.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[7][9]
Step-by-Step Disposal Protocol
This protocol ensures that the waste is handled, segregated, and stored in a manner that is safe, compliant, and ready for collection by a certified hazardous waste management service.
Step 1: Waste Segregation
Immediately segregate all waste contaminated with this compound into a designated "Halogenated Organic Solid Waste" stream.[4]
-
Rationale: This prevents the contamination of less hazardous waste streams and ensures the waste is routed to the correct high-temperature incineration facility capable of handling halogenated materials.[4][5]
Step 2: Container Selection and Labeling
-
Container: Use only a designated, leak-proof, and chemically compatible hazardous waste container with a secure screw-top lid. The container must be clean on the exterior.[3]
-
Labeling: The label is the primary communication tool for safety and compliance. It must be filled out completely and legibly, including:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
CAS Number: "1036756-03-2"
-
Associated Hazards: "Harmful, Irritant"
-
Relevant GHS Pictograms (as shown in Table 1)
-
Date of accumulation start
-
Researcher's Name and Lab Location
-
Step 3: Procedure for Unused Solid Chemical
-
Work within a chemical fume hood.[7]
-
Carefully place the original container with the unused chemical into a larger, sealable bag or secondary container if there is any sign of external contamination.
-
Place this directly into the designated halogenated solid waste container.
-
If transferring loose powder, use spark-proof tools and avoid creating dust.[7]
Step 4: Procedure for Contaminated Materials
-
Solid Labware: Items such as contaminated weighing boats, filter paper, silica gel, and gloves should be collected in the same designated halogenated solid waste container.[10]
-
Rinsing Glassware: Glassware should be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol). The first two rinsates are considered hazardous and must be collected as "Halogenated Organic Liquid Waste" in a separate, appropriately labeled liquid waste container. The third rinsate can typically be managed as non-halogenated liquid waste, but institutional policies may vary.
Step 5: Spill Management
-
Ensure the spill area is well-ventilated and restrict access.[7]
-
Wearing full PPE, cover the spill with a non-combustible absorbent material like vermiculite or sand.[10] Do not use paper towels as the primary absorbent.
-
Carefully sweep the absorbed material into the designated halogenated solid waste container.[11]
-
Decontaminate the spill site with a suitable solvent and then soap and water. All cleaning materials must also be disposed of as halogenated solid waste.[7][10]
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from this compound.
Caption: Disposal workflow for this compound.
Prohibited Disposal Actions
To ensure safety and compliance, the following actions are strictly forbidden:
-
DO NOT mix with incompatible waste streams such as acids, bases, or oxidizers.
-
DO NOT place in regular trash or biohazardous waste.
-
DO NOT overfill waste containers; they should be filled to no more than 90% capacity and closed tightly.[3]
By adhering to this scientifically grounded protocol, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. 6-Amino-3-bromo-2-fluorobenzoic acid | C7H5BrFNO2 | CID 67080905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Amino-3-bromo-2-fluoro-benzoic acid | CAS#:1036756-03-2 | Chemsrc [chemsrc.com]
- 3. ethz.ch [ethz.ch]
- 4. bucknell.edu [bucknell.edu]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. agscientific.com [agscientific.com]
- 8. geneseo.edu [geneseo.edu]
- 9. westliberty.edu [westliberty.edu]
- 10. benchchem.com [benchchem.com]
- 11. synquestlabs.com [synquestlabs.com]
Personal protective equipment for handling 6-Amino-2-bromo-3-fluoro-benzoic acid
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 6-Amino-2-bromo-3-fluoro-benzoic acid in a laboratory setting. This document is intended for researchers, scientists, and professionals in drug development and emphasizes a proactive approach to safety, integrating procedural steps with the scientific rationale behind them.
Hazard Identification and Risk Assessment
This compound is a halogenated aromatic compound. While specific toxicity data for this exact molecule is not extensively documented in the provided search results, the structural motifs suggest potential hazards that are common to this class of chemicals. Halogenated aromatic compounds can be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[1][2][3]
GHS Hazard Classifications for Similar Compounds:
For analogous compounds, GHS classifications often include:
Therefore, it is crucial to handle this compound with appropriate precautions to minimize exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure personal safety. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield may be necessary when handling larger quantities or if there is a splash hazard. | Protects against accidental splashes and airborne particles of the chemical, preventing serious eye irritation.[1][3][4] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[7] For tasks with a higher risk of exposure, consider wearing fire/flame-resistant and impervious clothing.[6] | Prevents skin contact, which can lead to irritation.[1][3][4] |
| Respiratory Protection | All handling of the solid and its solutions should be conducted in a certified chemical fume hood.[7] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[1][3][4][5] |
Safe Handling and Operations Workflow
Adherence to a strict operational workflow is critical for minimizing the risk of exposure and ensuring experimental integrity.
Preparation
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS provided by the chemical supplier. Pay close attention to hazard statements, precautionary measures, and emergency procedures.[7]
-
Prepare the Work Area: Ensure a chemical fume hood is operational and the workspace is clean and uncluttered.[7] All necessary equipment and reagents should be placed within the fume hood before starting.[7]
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
Handling
-
Aliquot the Chemical: Carefully weigh and transfer the required amount of this compound within the fume hood to contain any dust.
-
Perform the Reaction: Conduct all experimental procedures within the chemical fume hood.[7] Keep the sash at the lowest possible height that allows for comfortable and safe work.[7]
Workflow Diagram
Caption: Workflow for safe handling of this compound.
Cleanup and Disposal Plan
Proper management of waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.
Decontamination
-
Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood.[7]
-
Collect the rinsate as hazardous waste.[7]
Waste Segregation and Disposal
-
Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste.[7]
-
Labeling: Use a designated, properly labeled waste container.[7] The container must be clearly marked with "Hazardous Waste" and the full chemical name.
-
Disposal: Follow your institution's hazardous waste disposal procedures. The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6] Do not discharge to sewer systems.[6]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[6] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[6] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[4][6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6] |
References
- 1. 6-Amino-3-bromo-2-fluorobenzoic acid | C7H5BrFNO2 | CID 67080905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrocarbons, Halogenated Aromatic [iloencyclopaedia.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
